molecular formula C6H11N B2873356 3-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 796963-33-2

3-Methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2873356
CAS No.: 796963-33-2
M. Wt: 97.161
InChI Key: CMLXTYOTLRJVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 796963-34-3) is a versatile building block in medicinal chemistry, serving as a highly effective bioisostere for aniline and tert -butylamine moieties . This compound is part of the bicyclo[1.1.1]pentylamine (BCPA) class, which are prized for their three-dimensional, sp3-rich structure that mimics the spatial arrangement of a phenyl ring while offering superior physicochemical properties . The primary research value of this amine lies in its ability to improve key drug-like properties in candidate molecules. Replacing a traditional aniline with this BCPA surrogate can lead to enhanced metabolic stability by circumventing the formation of toxic metabolites via cytochrome P450 oxidation . Furthermore, this substitution often results in improved aqueous solubility and reduced non-specific binding, which helps to minimize off-target effects and false positives in biological screening . The scaffold's rigidity and three-dimensionality also allow researchers to explore new chemical space orthogonal to the plane of a traditional flat aromatic ring . Its application has been successfully demonstrated in the optimization of various pharmacologically active compounds, including γ-secretase inhibitors and MDM2 inhibitors, where it helped to maintain potency while improving overall pharmacokinetic profiles . The compound is supplied as its stable hydrochloride salt. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(7,3-5)4-5/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLXTYOTLRJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 3-Methylbicyclo[1.1.1]pentan-1-amine as a High-Fidelity Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-methylbicyclo[1.1.1]pentan-1-amine as a Phenyl Bioisostere Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the modern era of "Escaping from Flatland," the transition from planar aromatic rings to saturated, three-dimensional scaffolds is a dominant strategy for improving drug-like properties.[1][2] This compound (3-Me-BCP-amine) represents a premier bioisostere for para-substituted anilines and toluenes. By replacing the phenyl ring with the bicyclo[1.1.1]pentane (BCP) core, researchers can significantly lower lipophilicity (LogP), enhance aqueous solubility, and improve metabolic stability against oxidative clearance, often without sacrificing target potency.[2] This guide provides a comprehensive analysis of the physicochemical rationale, structural geometry, and validated synthetic protocols for deploying this motif in drug discovery.[2]

Scientific Rationale: The "Escape from Flatland"

The BCP scaffold is unique among saturated bioisosteres because it maintains the linear exit vectors of a para-substituted benzene ring while introducing sp³ character. This linearity is critical; unlike cyclohexane or piperidine, which introduce kinks or puckering, BCP holds substituents at a rigid 180° angle, preserving the pharmacophore's binding geometry.[2]

Geometric Analysis: The Distance Factor

While the exit vectors are collinear, the spatial distance differs.

  • Benzene (para): The distance between C1 and C4 is approximately 2.8 Å .

  • BCP (Bridgehead): The distance between C1 and C3 is approximately 1.85 Å .

This ~1.0 Å contraction means the BCP scaffold is a "shorter" spacer. However, the effective substituent-to-substituent distance is often closer (difference ~0.8 Å) due to the projection of the bridgehead bonds. In tight binding pockets, this contraction must be modeled, but in solvent-exposed regions, it is rarely deleterious.[2]

Electronic Profiling: The Basicity Shift

A critical, often overlooked distinction is the electronic nature of the amine.

  • Aniline (Ar-NH₂): Weak base (pKa ~4.6). The lone pair is delocalized into the aromatic ring.

  • 3-Me-BCP-amine (Alk-NH₂): Strong base (pKa ~10.6). The amine is aliphatic and sp³ hybridized.

Implication: Direct replacement of an aniline with 3-Me-BCP-amine will drastically alter the ionization state at physiological pH (7.4). The BCP analog will be protonated (cationic), whereas the aniline is neutral. This improves solubility but may affect membrane permeability or hERG binding. Strategic Correction: This bioisostere is most effective when the amine is acylated (amide/urea) or sulfonylated, where the electronic difference is mitigated.

Comparative Physicochemical Profile

The following table contrasts the properties of p-toluidine (the aromatic parent) with its saturated BCP bioisostere.

Propertyp-Toluidine (Aromatic)3-Methyl-BCP-amine (Saturated)Impact on Drug Design
Geometry Planar (2D)Rigid Cage (3D)Increases Fsp³; disrupts crystal packing.
Exit Vector Angle 180°180°Preserves binding mode.
Spacer Length ~2.8 Å (C1-C4)~1.85 Å (C1-C3)Slightly shorter; may require linker adjustment.
Basicity (pKa) ~5.1 (Conjugate acid)~10.6 (Conjugate acid)Major Shift: Cationic at pH 7.4.
LogP ~1.4~0.5 - 0.9Reduces lipophilicity; lowers metabolic risk.
Metabolic Liability High (Quinone formation)Low (No aromatic oxidation)Blocks CYP-mediated bioactivation.
Solubility Low to ModerateHighDrastic improvement due to ionization/3D shape.

Decision Logic: When to Deploy

The following Graphviz diagram outlines the logical workflow for selecting this bioisostere during Lead Optimization.

Bioisostere_Logic Start Candidate Molecule Contains p-Substituted Phenyl Issue_Check Identify Liability: 1. Poor Solubility? 2. Metabolic Hotspot (CYP)? 3. High LogP? Start->Issue_Check Vector_Check Is Linear Geometry (180°) Critical for Binding? Issue_Check->Vector_Check No_Vector Consider Flexible Linkers (Piperidine, Cyclohexane) Vector_Check->No_Vector No Yes_Vector Select Bicyclo[1.1.1]pentane (BCP) Vector_Check->Yes_Vector Yes Amine_Check Is the Phenyl attached to an Amine? Yes_Vector->Amine_Check Basicity_Check CRITICAL CHECK: Can the pocket tolerate a Basic Amine (pKa ~10)? Amine_Check->Basicity_Check Yes (Free Amine) Amide_Check Is it an Amide/Urea? Amine_Check->Amide_Check No (It is an Amide) Deploy_Free Deploy 3-Me-BCP-amine (Expect Solubility Boost) Basicity_Check->Deploy_Free Yes Modify Modify to Amide/Sulfonamide or Use 3-Me-BCP-Carboxylate Basicity_Check->Modify No Deploy_Amide Deploy 3-Me-BCP-amine (Ideal Bioisostere) Amide_Check->Deploy_Amide

Caption: Decision matrix for replacing phenyl rings with BCP scaffolds, highlighting the critical pKa checkpoint.

Experimental Protocol: Synthesis of this compound

While direct amination of [1.1.1]propellane is possible using radical chemistry (e.g., Baran's strain-release amination), a highly robust and scalable route for the 3-methyl variant involves the transformation of the acid/acyl chloride. This protocol avoids the instability often associated with storing propellane.

Methodology: Amide Reduction Route

Prerequisites:

  • Starting Material: 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (Commercially available or synthesized from propellane + methyl lithium/CO2).

  • Reagents: Thionyl chloride (SOCl₂), Aqueous Ammonia (NH₄OH), Lithium Aluminum Hydride (LiAlH₄).[2]

Step 1: Acid Chloride Formation

  • Dissolve 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add catalytic DMF (2 drops).

  • Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to yield the crude acid chloride. Note: Do not purify.

Step 2: Carboxamide Formation

  • Redissolve the crude acid chloride in THF or DCM.

  • Cool to 0°C.

  • Bubble anhydrous ammonia gas through the solution OR add excess aqueous ammonium hydroxide (28%) with vigorous stirring.

  • Stir for 1 hour. A white precipitate (amide) will form.

  • Filter the solid or extract with EtOAc/Water. Dry organics over Na₂SO₄ and concentrate.

    • Checkpoint: Verify by LCMS (M+H). The amide is stable.

Step 3: Reduction to Amine

  • Prepare a suspension of LiAlH₄ (2.5 equiv) in anhydrous THF under Argon/Nitrogen at 0°C.

  • Add the solution of 3-methylbicyclo[1.1.1]pentane-1-carboxamide (from Step 2) dropwise to the hydride suspension.

  • Heat to reflux (65°C) for 4–16 hours. Monitor by TLC/LCMS for disappearance of amide.

  • Fieser Quench (Critical): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Stir until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate.

  • Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, then precipitate with ether.

Yield: Typically 50–70% over 3 steps.

Synthetic Pathway Diagram

Synthesis_Flow Start 3-Methyl-BCP Carboxylic Acid Step1 Acid Chloride Intermediate Start->Step1 SOCl2, DCM 0°C -> RT Step2 Primary Amide Step1->Step2 NH3 (g) or NH4OH THF, 0°C Product 3-Methyl-BCP Amine (HCl Salt) Step2->Product 1. LiAlH4, THF, Reflux 2. HCl/Dioxane

Caption: Step-wise synthesis of 3-methyl-BCP-amine from the carboxylic acid precursor.

Validated Applications & Case Studies

Gamma-Secretase Inhibitors (BMS-708163 Analog)

In a landmark study, Pfizer and BMS researchers demonstrated that replacing a para-fluorophenyl ring with a BCP moiety in Gamma-Secretase inhibitors led to:

  • Solubility: >50-fold increase.

  • Permeability: Significant improvement in passive permeability (

    
    ).
    
  • Potency: Maintained equipotent inhibition (

    
    ) despite the slight reduction in spacer length.
    
  • Metabolism: The BCP analog showed superior stability in liver microsomes compared to the phenyl parent, which was prone to oxidative metabolism.

Lp-PLA2 Inhibitors (Darapladib Bioisosteres)

Replacement of the biaryl core in Darapladib with a BCP spacer maintained the critical distance required for the lipophilic pocket binding while reducing the overall aromatic ring count (Property Forecast Index improvement).

References

  • Stepan, A. F., et al. (2012).[2][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[5] Biomol. Chem., 13, 3538-3545.[2] Link

  • Bunker, K. D., et al. (2011).[2] "Scalable Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines." Organic Letters, 13(17), 4746–4748.[2] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link

Sources

basicity and pKa values of 3-methylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and strategic application of 3-methylbicyclo[1.1.1]pentan-1-amine, designed for immediate integration into medicinal chemistry programs.

Bioisosteric Utility & Physicochemical Profiling

Executive Summary: The "Super-Isostere"

This compound (3-Me-BCP-amine) represents a high-value bioisostere in modern drug design. It serves as a non-aromatic,


-rich surrogate for tert-butylamine  and para-substituted anilines .

Unlike traditional alkyl amines, the BCP scaffold introduces unique electronic properties due to the high strain energy (~65 kcal/mol) and the high


-character of the bridgehead carbon-nitrogen bond. This guide analyzes its basicity (

), synthesis, and utility in modulating LogD and metabolic stability.

Physicochemical Profile: Basicity and

The Critical Data Point

While alkyl amines typically exhibit


 values around 10.5, the BCP cage significantly attenuates basicity due to the increased 

-character of the bridgehead orbital (approximating

rather than pure

).
CompoundStructureConjugate Acid

Electronic Driver
tert-Butylamine

10.68 Inductive donation (+I),

hybridization.
3-Me-BCP-amine Target~8.3 – 8.5 (Est.)Strain-induced

-character; Methyl +I effect.
BCP-amine Parent8.2 Baseline cage effect.
3-F-BCP-amine Fluoro-analog6.5 Strong Inductive withdrawal (-I) across cage.
Aniline

4.6 Resonance delocalization.

Technical Insight: The experimental


 of the parent bicyclo[1.1.1]pentan-1-amine is 8.2 . The addition of a methyl group at the 3-position exerts a weak inductive electron-donating effect (+I), which slightly stabilizes the conjugate acid ammonium species compared to the parent. Therefore, the 

of this compound is elevated slightly above the parent, estimated at 8.3–8.5 .
Structural Logic & Electronic Transmission

The BCP cage is a rigid spacer that effectively transmits electronic effects (Field and Inductive) between the 1- and 3-positions.

  • Hybridization Effect: The bridgehead carbon uses orbitals with high

    
    -character for the exocyclic bond to nitrogen. Higher 
    
    
    
    -character correlates with higher electronegativity of the carbon, withdrawing density from the nitrogen and lowering the
    
    
    by ~2.5 log units compared to t-butylamine.
  • Transmission: The drop in

    
     from the parent (8.2) to the 3-fluoro analog (6.5) demonstrates the cage's ability to transmit inductive effects (
    
    
    
    ). The methyl group, being weakly donating, provides a smaller shift in the opposite direction.
Visualization: Basicity Landscape

The following diagram illustrates the basicity hierarchy and the structural relationship between these bioisosteres.

BasicityScale Aniline Aniline pKa 4.6 (Aromatic) F_BCP 3-F-BCP-amine pKa 6.5 (Inductive Withdrawal) Aniline->F_BCP +1.9 log units Parent_BCP Parent BCP-amine pKa 8.2 (Baseline Strain) F_BCP->Parent_BCP +1.7 log units Me_BCP 3-Methyl-BCP-amine pKa ~8.4 (Target Compound) Parent_BCP->Me_BCP +0.2 (Est.) tBu tert-Butylamine pKa 10.68 (Unstrained Alkyl) Me_BCP->tBu +2.3 log units

Figure 1: Comparative basicity scale of BCP-amines vs. traditional amines. The BCP scaffold occupies a unique "Goldilocks" zone between aromatic and aliphatic amines.

Experimental Protocols: Synthesis

Access to this compound typically proceeds via the manipulation of [1.1.1]propellane or methyl-BCP-iodide precursors.

Primary Route: From [1.1.1]Propellane

This route utilizes the radical addition of a methyl source followed by amine installation.

  • Precursor Generation: [1.1.1]Propellane is generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via treatment with MeLi or PhLi.

  • Radical Addition (Methylation): Reaction with methyl lithium or a methyl radical source (e.g., MeI under photoredox conditions) generates the 1-iodo-3-methylbicyclo[1.1.1]pentane intermediate.

  • Amination:

    • Azidation: Displacement of the iodide with sodium azide (

      
      ) in DMF to form 1-azido-3-methylbicyclo[1.1.1]pentane.
      
    • Reduction: Staudinger reduction (

      
      , 
      
      
      
      ) or hydrogenation (
      
      
      , Pd/C) yields the primary amine.
Alternative Route: Hofmann Rearrangement

For scale-up, starting from 3-methylbicyclo[1.1.1]pentan-1-carboxylic acid (often commercially available) is preferred.

  • Amide Formation: Convert acid to acid chloride (

    
    ), then treat with 
    
    
    
    to form the primary amide.
  • Rearrangement: Treat the amide with hypobromite (

    
    ) or iodobenzene diacetate (PIDA) to effect the Hofmann rearrangement, yielding the amine directly.
    
Synthesis Workflow Diagram

Synthesis Propellane [1.1.1]Propellane Iodo_Inter 1-Iodo-3-methyl-BCP Propellane->Iodo_Inter Me-Radical Source (e.g. MeI, light) Azide 1-Azido-3-methyl-BCP Iodo_Inter->Azide NaN3, DMF Target 3-Methyl-BCP-amine (Target) Azide->Target Reduction (H2/Pd or PPh3) Acid 3-Methyl-BCP-COOH Amide Primary Amide Acid->Amide 1. SOCl2 2. NH3 Amide->Target Hofmann Rearrangement (Br2, NaOH)

Figure 2: Dual synthetic pathways to this compound.

Strategic Application in Drug Design

Permeability and LogD Modulation

Replacing a basic tert-butylamine (


 10.7) with 3-Me-BCP-amine (

~8.4) significantly impacts the distribution coefficient (LogD) at physiological pH (7.4).
  • Mechanism: At pH 7.4, tert-butylamine is >99.9% protonated (charged). 3-Me-BCP-amine is ~90% protonated. The increased fraction of the neutral species (~10% vs <0.1%) dramatically enhances passive membrane permeability.

  • Lipophilicity: The BCP cage is lipophilic but compact. It often lowers LogP relative to phenyl rings while maintaining steric bulk.

Metabolic Stability

The BCP cage is metabolically robust.

  • Blocking: The 3-methyl group blocks the bridgehead position, preventing oxidative metabolism at the cage.

  • Bioisosterism: It mimics the volume of a phenyl ring without the liability of aromatic hydroxylation or toxic quinone imine formation (common with anilines).

References

  • Physicochemical Properties of Fluorinated BCPs: Title: A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Source: National Institutes of Health (PMC). Data: Establishes parent BCP-amine pKa at 8.2 and F-BCP-amine at 6.5. URL:[Link]

  • Nucleophilicity and Reactivity: Title: Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[1] Source: National Institutes of Health (PMC). Data: Comparative nucleophilicity of BCP-amines vs tert-butylamine and aniline.[1] URL:[Link]

  • Synthesis and Applications: Title: Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Source: French-Ukrainian Journal of Chemistry. Data: Protocols for methyl-BCP derivatives. URL:[Link]

Sources

The Ascendancy of Saturated Scaffolds: A Structural Analysis of 3-Methylbicyclo[1.1.1]pentan-1-amine and its Derivatives as Phenyl Ring Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern era of drug discovery, the strategic move away from planar, aromatic moieties towards three-dimensional, saturated scaffolds—a concept often termed "escaping from flatland"—has become a cornerstone of medicinal chemistry. This shift is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and novel intellectual property landscapes.[1] Among the most promising of these three-dimensional scaffolds is the bicyclo[1.1.1]pentane (BCP) core.[2][3] This highly strained, rigid cage structure serves as an effective bioisostere for the para-substituted phenyl ring, offering a similar exit vector for substituents while presenting a significantly different electronic and metabolic profile.[2][4] This guide provides a detailed structural analysis of a key BCP derivative, 3-methylbicyclo[1.1.1]pentan-1-amine, a saturated bioisostere of p-toluidine, intended for professionals engaged in drug design and development.

Introduction: The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) framework is a unique, propeller-shaped molecule composed of five carbon atoms arranged in a highly strained, bridged-ring system.[5] Despite its inherent strain energy, the BCP core is kinetically stable, a feature that makes it suitable for incorporation into drug candidates.[5] Its primary appeal in medicinal chemistry lies in its ability to act as a non-classical bioisostere of the 1,4-disubstituted benzene ring.[2][4] This bioisosteric relationship is founded on the similar spatial orientation of substituents attached to the bridgehead carbons (C1 and C3) of the BCP core, which mimics the para-substitution pattern of a phenyl ring.

The replacement of a phenyl ring with a BCP moiety can confer several advantages to a drug candidate:

  • Improved Solubility: The introduction of a saturated, sp³-rich BCP core generally increases the aqueous solubility of a compound compared to its aromatic counterpart.[1]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes often leads to improved metabolic stability.

  • Increased Three-Dimensionality: The inherent 3D nature of the BCP scaffold can lead to more specific interactions with biological targets and can help to escape the often-crowded patent space of aromatic compounds.

  • Reduced Non-Specific Binding: The less lipophilic nature of the BCP core compared to a phenyl ring can reduce non-specific binding to off-target proteins.

The this compound derivative is of particular interest as it serves as a direct, saturated analog of p-toluidine, a common structural motif in many biologically active compounds. The addition of the methyl group at the C3 position allows for the exploration of a specific region of chemical space, mimicking the methyl group of a p-tolyl moiety.

Synthesis of this compound Derivatives

The synthesis of this compound typically starts from a suitable bicyclo[1.1.1]pentane precursor. A common and scalable approach involves the functionalization of 1-methyl-3-iodobicyclo[1.1.1]pentane. The following is a representative synthetic pathway to obtain the hydrochloride salt of the title compound.

Experimental Protocol: Synthesis of this compound Hydrochloride[3]

Step 1: Carboxylation of 1-iodo-3-methylbicyclo[1.1.1]pentane

  • To a solution of 1-iodo-3-methylbicyclo[1.1.1]pentane in a suitable ether solvent (e.g., diethyl ether or THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of tert-butyllithium (t-BuLi) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure the formation of the corresponding lithiated BCP species.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours while maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Amide Formation

  • To a solution of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid in an inert solvent such as dichloromethane (DCM), add a few drops of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and bubble ammonia gas through the solution for 30 minutes at 0 °C.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Filter the reaction mixture and concentrate the filtrate to yield 3-methylbicyclo[1.1.1]pentane-1-carboxamide.

Step 3: Hofmann Rearrangement to this compound Hydrochloride

  • Prepare a solution of sodium hypobromite or sodium hypochlorite in water.

  • Add the 3-methylbicyclo[1.1.1]pentane-1-carboxamide to the hypohalite solution at 0 °C.

  • Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.

  • Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Acidify the aqueous layer with concentrated HCl.

  • Concentrate the acidic aqueous solution to dryness.

  • Triturate the resulting solid with diethyl ether to obtain this compound hydrochloride as a white solid.

G

Structural Analysis

A comprehensive understanding of the three-dimensional structure of this compound is paramount for its effective application in drug design. This analysis integrates spectroscopic data and insights from computational studies on related BCP systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for elucidating the structure of BCP derivatives in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the BCP core is characteristically simple due to its high symmetry. For this compound hydrochloride, the spectrum exhibits distinct signals for the methyl protons, the methylene protons of the cage, and the amine protons.[2]

    • The six methylene protons on the BCP cage typically appear as a singlet or a narrow multiplet. In the case of the hydrochloride salt of the title compound, this signal is observed around 1.61 ppm.[2]

    • The three protons of the methyl group also give rise to a singlet, observed at approximately 1.13 ppm.[2]

    • The protons of the ammonium group (-NH₃⁺) appear as a broad singlet at around 8.03 ppm.[2] The chemical shift of this signal is highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. For derivatives of 3-methylbicyclo[1.1.1]pentane, the following characteristic signals are expected:

    • Bridgehead Carbons (C1 and C3): These quaternary carbons are the most deshielded of the cage carbons. The carbon bearing the amine group (C1) will be significantly influenced by the electronegativity of the nitrogen atom. The carbon bearing the methyl group (C3) will also have a distinct chemical shift. For a related compound, 3-methylbicyclo[1.1.1]pentane-1-carbonyl chloride, the bridgehead carbons appear at 54.31 ppm and 36.47 ppm.[2]

    • Methylene Carbons (CH₂): The three equivalent methylene carbons of the cage typically resonate at a higher field compared to the bridgehead carbons. In 3-methylbicyclo[1.1.1]pentane-1-carbonyl chloride, this signal is at 45.41 ppm.[2]

    • Methyl Carbon (CH₃): The carbon of the methyl group will appear at a high field, characteristic of an sp³-hybridized carbon. For the aforementioned acid chloride, this signal is at 17.35 ppm.[2]

Compound ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR δ (ppm)
This compound HCl[2]8.03 (s, 3H, NH₃⁺), 1.61 (s, 6H, CH₂), 1.13 (s, 3H, CH₃)Data not available
3-Methylbicyclo[1.1.1]pentane-1-carboxamide[2]7.09 (d, 1H), 6.79 (s, 1H), 1.73 (s, 6H), 1.11 (s, 3H)Data not available
3-Methylbicyclo[1.1.1]pentane-1-carbonyl chloride[2]2.05 (d, 6H), 1.22 (m, 3H) (in CDCl₃)170.86, 54.31, 45.41, 36.47, 17.35 (in CDCl₃)

Table 1: Spectroscopic Data for this compound Derivatives.

Three-Dimensional Structure and Conformational Analysis

While a specific X-ray crystal structure for this compound is not publicly available, extensive studies on other BCP derivatives provide a clear picture of its expected geometry.

  • Bond Lengths and Angles: The BCP core is characterized by significant bond angle distortion from the ideal tetrahedral angle of 109.5°. The internal C1-C3 bond is elongated, while the bridgehead carbons (C1 and C3) are "pancaked" or flattened. Computational studies on the parent bicyclo[1.1.1]pentane can provide an approximation of the core geometry.[5]

  • Impact of the Methyl Group: The addition of a methyl group at the C3 position is expected to have a minimal impact on the overall cage geometry due to the rigidity of the BCP framework. The primary effect will be steric, influencing how the molecule can interact with its environment.

  • Conformational Rigidity: A key feature of the BCP scaffold is its extreme rigidity. Unlike flexible alkyl chains or even cyclohexane rings, the BCP core does not have multiple low-energy conformations. This conformational pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

G

Physicochemical Properties and Bioisosteric Considerations

The ultimate utility of this compound in drug discovery hinges on its physicochemical properties and how they compare to its aromatic counterpart, p-toluidine.

PropertyThis compound (Predicted)p-ToluidineRationale for BCP Derivative
Molecular Weight 97.16 g/mol [6]107.15 g/mol Lower molecular weight.
logP LowerHigherImproved aqueous solubility.[1]
pKa Higher (more basic)Lower (less basic)The sp³ character of the bridgehead carbon increases the basicity of the amine compared to the sp² carbon of the aniline.
Metabolic Stability HigherLowerAbsence of an aromatic ring susceptible to oxidation.
Three-Dimensionality HighLow (Planar)Provides novel vector space for substituent exploration.

Table 2: Comparison of Physicochemical Properties.

The increased basicity of the BCP amine compared to aniline is a critical consideration. This will affect the ionization state of the molecule at physiological pH and can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to form ionic interactions with its biological target.

The methyl group on the BCP core serves to occupy a similar spatial region as the methyl group in p-toluidine. This allows for the probing of hydrophobic pockets in a binding site while benefiting from the improved overall physicochemical properties of the BCP scaffold.

Conclusion

This compound represents a valuable building block for medicinal chemists seeking to leverage the advantages of saturated, three-dimensional scaffolds. Its rigid, well-defined structure, coupled with improved physicochemical properties compared to its aromatic analog, makes it an attractive bioisostere for the p-toluidine moiety. A thorough understanding of its synthesis, spectroscopic characteristics, and three-dimensional nature is essential for its successful application in the design of next-generation therapeutics. As synthetic methodologies for BCP derivatives continue to advance, we can expect to see the increasing incorporation of this and related scaffolds into clinical candidates, further solidifying the importance of "escaping from flatland" in modern drug discovery.

References

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-120. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2105328118. [Link]

  • U.S. Environmental Protection Agency. (2025). Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-. CompTox Chemicals Dashboard. [Link]

  • Davies, H. M. L., & Garlets, Z. J. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research, Behind the Paper. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane. PubChem Compound Database. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 3-Methylbicyclo(1.1.1)pentan-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl... Retrieved from [Link]

  • Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1014875. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. [Link]

  • Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1014875. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]

  • Reitti, M., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2025(4), M1683. [Link]

  • Ma, X., & Pham, L. N. (2019). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Chemistry – An Asian Journal, 14(24), 4449-4464. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Metabolic Stability Profile of BCP Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of bicyclo[1.1.1]pentan-1-amine (BCP amine) as a bioisostere for aniline and other planar aromatic amines has become a cornerstone strategy in modern medicinal chemistry—often termed "escaping from flatland."[1] This guide details the metabolic stability profile of BCP amine analogs, analyzing the structural and electronic mechanisms that drive their superior resistance to oxidative metabolism compared to their phenyl counterparts. We provide actionable experimental protocols for assessing this stability and comparative data to validate the BCP scaffold’s utility in lowering intrinsic clearance (


) and improving oral bioavailability.

Introduction: The Bioisosteric Imperative

Planar aromatic amines (anilines) are ubiquitous in drug discovery but frequently suffer from two critical liabilities:

  • Metabolic Instability: Rapid Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation/acetylation).

  • Toxicity Risks: Formation of reactive metabolites (e.g., quinone imines) leading to genotoxicity or idiosyncratic toxicity.

The BCP amine scaffold offers a saturated, three-dimensional alternative.[1][2] By replacing the phenyl ring with a bicyclo[1.1.1]pentane cage, researchers can maintain the vector orientation of substituents (180° geometry) while dramatically altering the physicochemical and metabolic landscape.

Key Structural Comparison
FeaturePhenyl (Aniline)BCP AmineImpact
Geometry Planar (2D)Linear, Cage (3D)Improved solubility; disrupted

-stacking.
Hybridization


"Escape from flatland"; increased

.
Electronic

-system rich

-bond framework
Elimination of aromatic metabolic alerts.

Mechanistic Insight: Why BCP Amines Are Stable

The metabolic superiority of BCP amines is not accidental; it is rooted in specific electronic and steric factors.

Electronic Modulation and pKa

The basicity of the amine handle is a primary determinant of metabolic fate and permeability.

  • Aniline (

    
    ):  The nitrogen lone pair is delocalized into the aromatic ring (resonance), rendering it weakly basic.[3] At physiological pH (7.4), it is largely neutral, facilitating passive diffusion but also exposing it to CYP450 enzymes.
    
  • BCP Amine (

    
    ):  The nitrogen lone pair does not participate in resonance. However, the bridgehead carbon exhibits increased 
    
    
    
    -character (electronegativity) compared to a standard alkyl chain, making the BCP amine less basic than a typical aliphatic amine (e.g., cyclohexylamine,
    
    
    ) but more basic than aniline.
    • Result: A significant fraction exists as the cation at pH 7.4, improving aqueous solubility while retaining sufficient neutral species for membrane permeability.

Elimination of Metabolic Soft Spots

Standard anilines are prone to ring hydroxylation (ortho/para positions) and N-oxidation . The BCP scaffold removes the aromatic ring entirely, eliminating the possibility of arene oxide or quinone imine formation.

  • Bridgehead Stability: The tertiary C-H bond at the 3-position of the BCP cage is strong (high Bond Dissociation Energy).[4] While radical abstraction is chemically possible, it is significantly slower than benzylic or aromatic oxidation rates in a biological context.

MetabolicLogic Aniline Aniline Scaffold (Phenyl-NH2) Metabolism_Aniline CYP450 Oxidation (Ring Hydroxylation / N-Oxidation) Aniline->Metabolism_Aniline Toxicity Reactive Metabolites (Quinone Imines) Metabolism_Aniline->Toxicity BCP BCP Amine Scaffold (Cage-NH2) Metabolism_BCP Metabolic Resistance (High BDE C-H Bonds) BCP->Metabolism_BCP Stability Low Clearance No Aromatic Alerts Metabolism_BCP->Stability

Figure 1: Mechanistic divergence in metabolic fate between Aniline and BCP Amine scaffolds.

Comparative Metabolic Profiles

The following data summarizes the impact of BCP substitution on metabolic stability parameters, specifically Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).
Case Study: Gamma-Secretase Inhibitor (BMS-708,163 Analog)

Source: Stepan et al. J. Med. Chem. 2012.[5]

Compound VariantStructure MotifHLM

(

L/min/mg)
Solubilty (pH 6.5)Outcome
Parent 4-Fluorophenyl> 100 (High)< 1

g/mL
Rapid metabolism, poor solubility.
Bioisostere BCP Amine Analog< 12 (Low)140

g/mL
>8-fold stability improvement ; massive solubility gain.
General Trends
  • vs. Phenyl: BCP analogs typically show a 2- to 10-fold reduction in intrinsic clearance .

  • vs. t-Butyl: While BCP is often used to replace phenyl, it is also a stable isostere for tert-butyl groups. tert-Butyl is prone to CYP-mediated oxidation of the methyl groups; the BCP cage is sterically bulky but lacks the labile methyl hydrogens.

Experimental Protocol: Microsomal Stability Assessment

To rigorously evaluate BCP amine analogs, the following self-validating protocol is recommended. This workflow ensures accurate capture of


 for small, polar molecules.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Internal Standard: Tolbutamide or Propranolol (depending on analyte ionization).

Workflow Diagram

MicrosomalAssay Prep 1. Preparation Substrate (1 µM) + HLM (0.5 mg/mL) Pre-warm @ 37°C Initiate 2. Initiation Add NADPH Cofactor Prep->Initiate Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 45, 60 min Initiate->Incubate Terminate 4. Termination Add Ice-Cold MeCN (with Internal Std) Incubate->Terminate At each t Analyze 5. Analysis Centrifuge -> LC-MS/MS Terminate->Analyze

Figure 2: Step-by-step workflow for microsomal stability assessment.

Step-by-Step Methodology
  • Pre-Incubation: Dilute test compound to 1 µM (final) in phosphate buffer containing microsomes (0.5 mg/mL final protein). Equilibrate at 37°C for 5 minutes.

    • Why 1 µM? To ensure metabolic kinetics remain linear (below

      
      ).
      
  • Initiation: Add NADPH (1 mM final) to start the reaction. Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile (MeCN) containing the internal standard.

    • Critical Step: Vortex immediately to denature enzymes and stop metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 20 min. Inject supernatant onto LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: 0.1% Formic Acid in Water/MeCN.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012. Link

  • Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 2019. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Westphal, M. V., et al. "Bicyclo[1.1.1]pentan-1-ylamines: Synthesis and Application in Medicinal Chemistry." ChemMedChem, 2015. Link

Sources

The Rigid Core: A Technical Guide to the Conformational Landscape of 3-Methylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, lauded for its role as a bioisosteric replacement for common aromatic and aliphatic groups.[1][2][3] Its inherent rigidity offers a distinct advantage in drug design, pre-organizing molecular architecture to minimize entropic loss upon binding to biological targets.[2] This guide provides an in-depth technical analysis of the conformational rigidity of a key BCP derivative, 3-methylbicyclo[1.1.1]pentan-1-amine. We will explore the structural underpinnings of its rigidity, present a comparative analysis with traditional bioisosteres, and provide detailed protocols for its synthesis and computational evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this valuable scaffold.

Introduction: The Imperative for Rigidity in Drug Design

The principle of bioisosterism, the substitution of molecular fragments with others of similar steric and electronic character, is a cornerstone of lead optimization.[1] The replacement of metabolically labile or synthetically challenging groups with robust, three-dimensional scaffolds can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] The bicyclo[1.1.1]pentane (BCP) core, in particular, has garnered significant attention as a non-classical bioisostere for the para-substituted phenyl ring, the tert-butyl group, and the alkyne linker.[3][6]

The utility of the BCP scaffold is intrinsically linked to its conformational rigidity.[2] Unlike the relatively flexible phenyl ring, the BCP cage holds substituents in a fixed, linear orientation, reducing the entropic penalty associated with target binding and enabling precise control over the spatial arrangement of pharmacophoric elements.[2] This guide focuses on this compound, a derivative that combines the rigid BCP core with two of the most common functional groups in medicinal chemistry: a primary amine and a methyl group. Understanding the conformational constraints of this molecule is critical to its effective application in drug discovery programs.

Structural Analysis of the this compound Scaffold

The defining characteristic of the BCP core is its highly strained, cage-like structure. The bridgehead carbons (C1 and C3) are held in close proximity, resulting in an inverted tetrahedral geometry. This unique arrangement has profound implications for the molecule's conformational properties.

The Bicyclo[1.1.1]pentane Cage: An Inherently Rigid Framework

Computational and experimental studies have consistently demonstrated the exceptional rigidity of the BCP scaffold.[7] Quantum chemical calculations reveal that deformation of the cage requires significant energy, effectively locking the bridgehead substituents in a 1,3-diaxial-like arrangement.[8] The distance between the bridgehead carbons is significantly shorter than in a para-substituted benzene ring, a critical consideration when designing molecules to fit into specific binding pockets.[3]

Conformational Restriction of Bridgehead Substituents

The primary advantage of the BCP scaffold lies in its ability to severely restrict the conformational freedom of its substituents. In the case of this compound, both the amino group at C1 and the methyl group at C3 are held in fixed orientations relative to the cage. The primary conformational variable to consider is the rotation around the C1-N and C3-C(methyl) bonds.

Due to the high degree of s-character in the exocyclic bridgehead carbon orbitals, the bonds to the substituents are short and strong. This, combined with the steric hindrance from the flanking methylene bridges, is expected to create a significant energy barrier to rotation for both the amine and methyl groups. This contrasts sharply with the relatively free rotation of substituents on a phenyl ring.

Comparative Conformational Analysis: BCP vs. Traditional Bioisosteres

To fully appreciate the conformational advantages of the this compound scaffold, it is instructive to compare its properties to those of its common bioisosteres: p-toluidine (a para-substituted phenyl ring analog) and tert-butylamine (a tert-butyl analog).

FeatureThis compoundp-Toluidinetert-Butylamine
Core Scaffold Highly rigid, strained cagePlanar, aromatic ringTetrahedral, aliphatic
Substituent Vector Linear, fixedLinear, fixedNon-linear
Rotational Freedom of Amine Highly restrictedRelatively freeRestricted
Rotational Freedom of Methyl Highly restrictedRelatively freeFree
Metabolic Stability Generally highSusceptible to oxidationGenerally high
Aqueous Solubility Generally improved over phenylModerateHigh

The most striking difference lies in the rotational freedom of the substituents. The BCP scaffold acts as a "molecular vise," locking the amine and methyl groups into well-defined spatial orientations. This pre-organization is highly advantageous in structure-based drug design, where precise positioning of functional groups is paramount for optimal target engagement.

Experimental and Computational Workflows

A comprehensive understanding of the conformational rigidity of this compound requires a combination of synthetic chemistry for sample preparation and computational chemistry for detailed energy profiling.

Synthesis of this compound

While this compound and its hydrochloride salt are commercially available, a scalable synthesis is crucial for drug development programs. The following protocol is adapted from a reported multi-gram scale synthesis of a closely related derivative.[1]

Scheme 1: Synthesis of (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride

Synthesis_Scheme start 3-Methylbicyclo[1.1.1]pentane-1-carbonyl chloride intermediate1 3-Methylbicyclo[1.1.1]pentane-1-carboxamide start->intermediate1 1. NH3, DCM product (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride intermediate1->product 2. LiAlH4, THF 3. HCl in dioxane

Caption: Synthetic route to a this compound derivative.

Step-by-Step Protocol:

  • Amidation: A solution of 3-methylbicyclo[1.1.1]pentane-1-carbonyl chloride in dichloromethane (DCM) is cooled in an ice bath. Ammonia gas is bubbled through the solution for 30 minutes. The reaction is stirred for an additional 2 hours. The resulting solid is filtered and the solvent is evaporated to yield 3-methylbicyclo[1.1.1]pentane-1-carboxamide.[1]

  • Reduction: The carboxamide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C under an inert atmosphere. Lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1]

  • Workup and Salt Formation: The reaction is carefully quenched with aqueous sodium hydroxide. The resulting mixture is extracted with methyl tert-butyl ether (MTBE). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is cooled to 0°C, and a solution of HCl in dioxane is added dropwise to precipitate the hydrochloride salt. The solid is collected by filtration and triturated with diethyl ether to afford (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride as a white solid.[1]

Note: The direct reduction of the carboxamide would yield 3-methylbicyclo[1.1.1]pentan-1-methanamine. To obtain the title compound, this compound, a Hofmann or Curtius rearrangement of the carboxamide would be necessary.

Computational Analysis of Rotational Energy Barriers

To quantify the conformational rigidity, the rotational energy barriers of the amine and methyl groups can be calculated using Density Functional Theory (DFT).

Workflow for Rotational Barrier Calculation

Computational_Workflow A 1. Build 3D Structure of this compound B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Define Dihedral Angle for Scan (e.g., H-N-C1-C2 for amine rotation) B->C D 4. Perform Relaxed Potential Energy Surface (PES) Scan (Stepwise rotation of dihedral angle) C->D E 5. Plot Energy vs. Dihedral Angle D->E F 6. Determine Rotational Barrier (E_max - E_min) E->F

Caption: Workflow for calculating substituent rotational energy barriers.

Step-by-Step Protocol using Gaussian:

  • Structure Preparation: Build the 3D structure of this compound in a molecular editor such as GaussView.

  • Initial Optimization: Perform a full geometry optimization to find the ground state conformation. A suitable level of theory is B3LYP with the 6-31G(d) basis set.

  • PES Scan Setup:

    • Identify the atoms defining the dihedral angle for rotation. For the amine group, this could be a H-N-C1-C2 dihedral. For the methyl group, a H-C(methyl)-C3-C1 dihedral.

    • Set up a relaxed Potential Energy Surface (PES) scan calculation. This involves systematically changing the defined dihedral angle in fixed increments (e.g., 10 degrees) from 0 to 360 degrees, while allowing the rest of the molecule to relax at each step.[9]

  • Execution: Run the calculation using a quantum chemistry software package like Gaussian.[10]

  • Analysis: Extract the energy for each point in the scan from the output file. Plot the relative energy versus the dihedral angle. The rotational energy barrier is the difference between the maximum and minimum energies on this plot.

This computational experiment will provide a quantitative measure of the conformational restriction imposed by the BCP scaffold on its substituents.

Conclusion: A Rigid Scaffold for Advanced Drug Design

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its exceptional conformational rigidity, a direct consequence of its strained, cage-like structure, offers a solution to many of the challenges associated with traditional bioisosteres like the phenyl ring. By pre-organizing substituents in a fixed, linear orientation, the BCP core can enhance binding affinity, improve metabolic stability, and increase aqueous solubility. The synthetic and computational protocols outlined in this guide provide a framework for the practical application and further investigation of this promising molecular scaffold. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic implementation of rigid cores like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Tverdokhlib, V. A., Zhuravel, G. O., & Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 111-120. [Link]

  • Sella, A., & Sarzi-Puttini, L. (2010). Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation. The Journal of Physical Chemistry A, 114(15), 5093-5103. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Lücking, U. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Future Medicinal Chemistry, 16(10), 875-890. [Link]

  • Sloman, D. L., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2103522118. [Link]

  • Ispas, M., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 64(20), 15029-15049. [Link]

  • Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(29), e202203362. [Link]

  • Lee, K. L. K. (2024). Gaussian Recipes for Rotational Spectroscopy. Retrieved from [Link]

  • Locke, G., Bernhard, S. S. R., & Senge, M. O. (2019). Nonconjugated Hydrocarbons as Rigid‐Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry. Chemistry–A European Journal, 25(5), 1154-1165. [Link]

  • Moody, C. J., et al. (2023). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Davies, H. M. L., & Denton, J. R. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Cheeseman, J. R., et al. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • PubChemLite. (n.d.). (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride. Retrieved from [Link]

  • Gianatassio, R., et al. (2016). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Angewandte Chemie International Edition, 55(25), 7321-7324. [Link]

  • Bernhard, S. S. R., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents. Chemistry–A European Journal, 26(61), 13866-13870. [Link]

  • Premkumar, S., et al. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 74-83. [Link]

  • Technion. (n.d.). Conformational energy analysis. Retrieved from [Link]

  • YouTube. (2020, August 24). Setting up PES scans in Gaussian: Internal Rotation of Methyl in Ethane, Part 1. Retrieved from [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Lin, S.-T. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-6. [Link]

  • Zhurko, G. A., & Zhurko, D. A. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 441. [Link]

  • Premkumar, S., et al. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. ResearchGate. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid Access to 3-Substituted Bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Argent, S. P., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Nature Communications, 12(1), 1-8. [Link]

  • Van der Verren, S. E., et al. (2023). Substituting density functional theory in reaction barrier calculations for hydrogen atom transfer in proteins. Digital Discovery, 2(1), 226-237. [Link]

  • Chambers, S., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(11), 1045-1050. [Link]

  • Bull, J. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science, 9(20), 4647-4653. [Link]

Sources

3-methylbicyclo[1.1.1]pentan-1-amine CAS number and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-methylbicyclo[1.1.1]pentan-1-amine CAS number and chemical data Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

The "Super-Phenyl" Bioisostere for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a critical "saturating" motif. It belongs to the class of bicyclo[1.1.1]pentanes (BCPs), which have ascended from academic curiosities to essential bioisosteres.[1][2] This molecule serves as a high-Fsp³ replacement for para-substituted phenyl rings and tert-butyl groups, offering a unique combination of structural rigidity, defined exit vectors, and improved metabolic stability compared to their aromatic counterparts.

This guide aggregates the physicochemical data, synthetic pathways, and handling protocols necessary for integrating this scaffold into lead optimization programs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data characterizes the free base and its common hydrochloride salt form.

Core Identifiers
PropertyData
Chemical Name This compound
CAS Number (Free Base) 796963-33-2
CAS Number (HCl Salt) 796963-34-3
Molecular Formula C₆H₁₁N (Base) / C₆H₁₂ClN (HCl)
Molecular Weight 97.16 g/mol (Base) / 133.62 g/mol (HCl)
SMILES CC12CC(C1)(C2)N
InChIKey CMLXTYOTLRJVJX-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)[8]
PropertyValueContext & Causality
pKa (Conjugate Acid) ~8.3 – 8.8 (Predicted)Basicity: Less basic than tert-butylamine (~10.6) but similar to benzylamine. The increased s-character of the bridgehead carbon (C1) withdraws electron density, lowering the pKa relative to unstrained aliphatic amines.
LogP ~1.2 (Predicted)Lipophilicity: More lipophilic than simple alkyl amines due to the hydrocarbon cage, but significantly less lipophilic than a phenyl ring (LogP ~2.0 for aniline analogs), improving aqueous solubility.
Topological Polar Surface Area (TPSA) 26.02 ŲStandard for primary amines; favorable for CNS penetration.
Geometry Linear Exit VectorsThe C1–C3 axis provides a rigid, linear geometry (180°) that perfectly mimics the para-substitution pattern of benzene.

Structural Biology & Bioisosterism

The "High-Fsp³" Advantage

The primary application of this compound is as a bioisostere for 4-methylaniline or tert-butylamine moieties.

  • Metabolic Stability: Unlike phenyl rings, the BCP core is not susceptible to oxidative metabolism (e.g., hydroxylation by CYP450s) because it lacks π-electrons and susceptible C(sp²)–H bonds.

  • Solubility: The BCP scaffold disrupts planar stacking (unlike benzene rings), which often leads to improved solubility in aqueous media—a critical parameter for oral bioavailability.

  • Vector Retention: As illustrated below, the BCP scaffold maintains the precise linear orientation of substituents found in para-substituted benzenes, ensuring that the pharmacophores (Methyl and Amine) engage the target protein binding pocket without steric clash.

Bioisostere Phenyl 4-Methylaniline (Aromatic, Planar) BCP 3-Methyl-BCP-amine (Aliphatic, 3D Cage) Target Target Binding Pocket Phenyl->Target High Metabolic Liability Low Solubility BCP->Target High Metabolic Stability Improved Solubility Retained Vector

Figure 1: Comparison of Phenyl vs. BCP Bioisosteres.[3][4][5][6] The BCP scaffold retains the critical binding geometry while improving physicochemical properties.

Synthetic Pathways[8]

Synthesis of 3-substituted BCP amines historically relied on multi-step degradation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. However, modern methods utilize [1.1.1]propellane or optimized acid transformations.

Synthesis Propellane [1.1.1]Propellane MethodB Method B: Modern (Radical/Metallaphotoredox) Propellane->MethodB Direct Amination Acid 3-Methyl-BCP-COOH Amide Intermediate: 3-Methyl-BCP-Carboxamide Acid->Amide 1. SOCl2 2. NH3 (gas) Product TARGET: 3-Methyl-BCP-1-amine Amide->Product LiAlH4 Reduction MethodA Method A: Classical (Scalable, No Photochem) MethodA->Acid MethodB->Product

Figure 2: Primary synthetic routes. Method A (Acid to Amine) is detailed below as the most robust protocol for standard laboratories.

Detailed Experimental Protocol

Methodology: Amide Reduction Route (Scalable) Source: Adapted from French-Ukrainian Journal of Chemistry (2024) and J. Org. Chem. protocols.[1][2][7]

This protocol avoids the use of unstable [1.1.1]propellane gas, starting instead from the stable, commercially available carboxylic acid.

Reagents
  • Starting Material: 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 65862-01-3)[8]

  • Reagents: Thionyl chloride (SOCl₂), Ammonia (NH₃ gas or 0.5M in dioxane), Lithium Aluminum Hydride (LiAlH₄).

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous).

Step-by-Step Workflow
Stage 1: Formation of the Primary Amide
  • Activation: Charge a round-bottom flask with 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) and dry DCM (0.3 M concentration).

  • Chlorination: Add a catalytic drop of DMF. Add SOCl₂ (3.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir until gas evolution ceases (approx. 2-3 hours).

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride. Do not purify.

  • Amidation: Re-dissolve the crude residue in dry DCM. Cool to 0°C. Bubble anhydrous NH₃ gas through the solution for 30 mins OR add excess 0.5M NH₃ in dioxane.

  • Isolation: Filter the precipitate (ammonium chloride). Concentrate the filtrate to obtain 3-methylbicyclo[1.1.1]pentane-1-carboxamide . (Yield typically >90%).

Stage 2: Reduction to Amine
  • Setup: Flame-dry a flask and cool under Argon. Add LiAlH₄ (2.0 equiv) suspended in anhydrous THF.

  • Addition: Dissolve the amide from Stage 1 in anhydrous THF and add dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (66°C) for 4–16 hours. Monitor by TLC/LCMS.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Purification: Stir until the precipitate is white and granular. Filter through Celite.

  • Salt Formation: To the filtrate, add HCl (4M in dioxane) to precipitate the This compound hydrochloride .

  • Final Yield: Collect the white solid by filtration. (Typical Yield: 50–60% over 2 steps).

Safety & Stability

  • Handling: The free base amine is volatile and hygroscopic. It readily absorbs CO₂ from the air to form carbamates. Always store as the HCl salt or under inert atmosphere at -20°C.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (H314).

    • Acute Toxicity: Harmful if swallowed (H302).

  • Stability: The BCP cage is thermally stable up to >200°C, but the strained C–C bonds can be susceptible to acid-catalyzed rearrangement if exposed to extremely strong Lewis acids for prolonged periods.

References

  • Stepan, A. F., et al. (2012).[1][3][7][4] "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2024).[7] "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes." French-Ukrainian Journal of Chemistry. Link

  • Burton, K. I., & MacMillan, D. W. C. (2025). "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link

  • Kanazawa, J., & Uchiyama, M. (2019).[4] "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synlett. Link

  • Guidechem. "this compound CAS 796963-33-2 Data." Link

Sources

A Technical Guide to Modulating Lipophilicity with 3-Methylbicyclo[1.1.1]pentan-1-amine: A 3D Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, achieving an optimal balance of physicochemical properties is paramount for a successful drug candidate. Lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often requires significant modulation during lead optimization. The "escape from flatland" strategy—replacing flat, aromatic moieties with three-dimensional, saturated scaffolds—has emerged as a powerful approach to improve drug-like properties.[1][2] This guide provides an in-depth technical overview of 3-methylbicyclo[1.1.1]pentan-1-amine, a strained, rigid C(sp3)-rich scaffold, and its application as a bioisosteric replacement for common chemical motifs like tert-butyl and para-substituted phenyl groups to favorably modulate lipophilicity, solubility, and metabolic stability.[3][4][5]

Introduction: The Lipophilicity Challenge and the Rise of 3D Bioisosteres

A delicate balance between lipophilicity and hydrophilicity is critical for a drug's success.[6] While sufficient lipophilicity is necessary for membrane permeability, excessive lipophilicity often leads to poor aqueous solubility, high plasma protein binding, increased metabolic turnover, and potential toxicity.[1][7] The frequent use of aromatic rings in drug discovery, while beneficial for target binding, often contributes to high lipophilicity.[7]

The concept of bioisosterism, the substitution of one chemical group with another that retains similar biological activity, is a cornerstone of drug design. Classical bioisosteres often share valency and size. However, modern drug discovery increasingly employs non-classical, three-dimensional bioisosteres to overcome the limitations of flat, aromatic structures.[8] Bicyclo[1.1.1]pentane (BCP) has become a prominent member of this class, recognized for its ability to act as a rigid, non-aromatic mimic of a para-substituted phenyl ring or a tert-butyl group.[3][4][9][10] The BCP scaffold improves physicochemical properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which generally leads to enhanced solubility and metabolic stability.[1][4]

This guide focuses specifically on this compound, a readily accessible BCP derivative that serves as an effective tool for reducing lipophilicity while maintaining or improving pharmacological performance.[11]

The Bicyclo[1.1.1]pentane (BCP) Core: A Unique Physicochemical Profile

The BCP cage is a highly strained (66.6 kcal/mol) yet remarkably stable structure.[12] Its defining feature is the rigid, linear arrangement of the two bridgehead carbons (C1 and C3), which mimics the exit vectors of a 1,4-disubstituted benzene ring but with a shorter distance (1.85 Å for BCP vs. 2.79 Å for a phenyl ring).[3] This structural rigidity, combined with its saturated, non-polar nature, imparts several advantages:

  • Reduced Lipophilicity: With fewer carbon atoms and no π-system compared to a phenyl ring, the BCP core is inherently less lipophilic.[3]

  • Improved Aqueous Solubility: The increase in Fsp3 character and disruption of crystal packing often leads to a significant improvement in aqueous solubility.[1][7][13][14]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP cage are strong and less susceptible to oxidative metabolism compared to the electron-rich C-H bonds of aromatic rings or the benzylic positions of alkylarenes.[1][4][15]

  • Novel Chemical Space: Replacing common motifs with BCP allows for exploration of novel chemical space, which can be advantageous from an intellectual property perspective.[1][12]

This compound as a Bioisosteric Tool

This compound provides a versatile building block for medicinal chemists. The amine handle allows for straightforward amide coupling or other derivatizations, while the methyl group at the opposing bridgehead serves to mimic substituents on a ring or a tert-butyl group.

Replacement for tert-Butyl and Phenyl Groups

The primary application of this BCP derivative is as a bioisostere for the tert-butyl group or a para-methylaniline moiety. This strategic replacement can dramatically alter a molecule's lipophilicity profile.

Caption: Bioisosteric replacement of high-lipophilicity groups.

Quantitative Impact on Physicochemical Properties

The replacement of a tert-butyl or phenyl group with the 3-methyl-BCP moiety leads to predictable and favorable changes in key physicochemical parameters. The most significant impact is the reduction in the calculated partition coefficient (cLogP), a measure of lipophilicity.

Fragment / MoietyMolecular FormulaMolecular WeightcLogP (Calculated)Key Feature
tert-ButylamineC4H11N73.140.9High Lipophilicity
p-Toluidine (p-methylaniline)C7H9N107.151.39Aromatic, Planar
This compound C6H11N97.160.4 [16]3D, Saturated, Lower Lipophilicity

cLogP values are estimates and can vary based on the algorithm used. The trend, however, remains consistent.

As demonstrated in a case study involving a γ-secretase inhibitor, replacing a phenyl ring with a BCP scaffold maintained biological activity while significantly improving solubility and metabolic stability.[1][7] Similarly, in studies on LpPLA2 inhibitors, BCP bioisosteres were well tolerated and positively impacted the overall physicochemical profile.[17]

Experimental Protocols for Physicochemical Profiling

Validating the impact of incorporating this compound requires robust experimental assessment of lipophilicity and solubility.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for determining partition coefficients. It directly measures the distribution of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4 for physiological relevance).[18]

Principle: The compound is dissolved in a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4. After equilibration, the phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectrophotometry or LC-MS.[6]

Step-by-Step Methodology:

  • Preparation of Phases: Saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing vigorously for 24 hours and allowing them to separate.[18]

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (e.g., 1 mg/mL in n-octanol or DMSO).

  • Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical detector.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the aqueous and octanol phases. Determine the concentration in each phase using a suitable analytical method (e.g., HPLC-UV).[6][18]

  • Calculation: Calculate LogD using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Caption: Workflow for Shake-Flask LogD7.4 Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment used in early drug discovery to measure the solubility of a compound when added to a buffer from a DMSO stock solution.[20][21] It provides a rapid indication of potential solubility issues.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, the amount of precipitate is indirectly measured (nephelometry) or the concentration of the dissolved compound is measured after filtration (direct UV/LC-MS).[19][20]

Step-by-Step Methodology (Direct UV Method):

  • Stock Solutions: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well filter plate, add a small volume of the DMSO stock (e.g., 2 µL) to the aqueous buffer (e.g., 98 µL PBS, pH 7.4) to reach the target concentration.[20]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 90 minutes to 2 hours).[21]

  • Filtration: Place the filter plate on top of a 96-well UV-compatible collection plate and centrifuge to filter out any precipitate.[20][21]

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate using a plate reader.

  • Calculation: Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture to determine the concentration of the dissolved compound, which represents its kinetic solubility.[21]

Caption: Workflow for Kinetic Solubility Assay (Direct UV).

Conclusion and Outlook

This compound is a powerful and validated building block for modern medicinal chemistry. Its use as a bioisostere for tert-butyl and para-substituted phenyl groups provides a reliable strategy for reducing lipophilicity, often leading to concomitant improvements in aqueous solubility and metabolic stability.[1][4] By replacing planar, aromatic systems with this rigid, 3D scaffold, drug discovery programs can effectively navigate the challenges of ADME optimization and "escape from flatland." The increasing commercial availability and development of scalable synthetic routes to BCP derivatives will continue to expand their application, enabling the design of next-generation therapeutics with superior drug-like properties.[9][22][23]

References

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Zhao, Y., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. [Link]

  • Bicyclo[1.1.1]pentane derivatives. Chemspace. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Jäkel, F., & Gommermann, N. (2020). Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench-Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo. Chemistry – A European Journal. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Stepan, A. F., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Chen, X. (2019). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PMC. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Royal Society of Chemistry. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 3-Methylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-methylbicyclo[1.1.1]pentan-1-amine (CAS: 796963-33-2 [free base], 796963-34-3 [HCl salt]) is a high-value pharmacophore used as a saturated bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes. Its incorporation into drug scaffolds often improves aqueous solubility, metabolic stability, and permeability compared to the parent aromatic systems.[1]

However, the free base amine is highly volatile and moderately sterically hindered at the bridgehead carbon. Standard amide coupling protocols often fail or suffer low yields if the volatility of the free base is not managed correctly. This guide provides validated protocols to mitigate these risks by utilizing the hydrochloride salt directly in in situ neutralization workflows.

Physicochemical Profile
PropertyDataImplications for Synthesis
Structure Bicyclo[1.1.1]pentane coreLinear geometry; rigid spacer.
Form Hydrochloride Salt (White Solid)Preferred form. Stable, non-volatile.
Free Base Volatile Liquid/Low-melting solidDo not isolate. Sublimes/evaporates easily.
Nucleophilicity Moderate (Bridgehead amine)Slightly less nucleophilic than linear alkyl amines due to steric bulk and s-character.
pKa (Conjugate Acid) ~9.0 - 9.5 (Est.)Requires pH > 10 for complete free-basing.

Critical Handling: The "Volatility Trap"

WARNING: The most common failure mode in coupling 3-Me-BCP-amine is the attempted isolation of the free amine prior to coupling.

  • Incorrect Workflow: Dissolve HCl salt in water

    
     Basify 
    
    
    
    Extract with DCM
    
    
    Rotovap
    
    
    Result: Empty flask (Product evaporated).
  • Correct Workflow: Dissolve HCl salt in organic solvent (DMF/DCM)

    
     Add Base (DIPEA/TEA) in the presence of the activated acid
    
    
    
    Result: High yield coupling.

Decision Matrix: Reagent Selection

Use the following logic to select the optimal coupling strategy for your specific substrate.

ReagentSelection Start Select Coupling Strategy Scale Reaction Scale? Start->Scale Sterics Is the Carboxylic Acid Sterically Hindered? Scale->Sterics < 10 grams T3P Method B: T3P (Scalable, Easy Workup) Scale->T3P > 10 grams HATU Method A: HATU (High Success Rate, Small Scale) Sterics->HATU No / Moderate AcidCl Method C: Acid Chloride (For Ultra-Low Reactivity) Sterics->AcidCl Yes (e.g., tertiary alpha-carbon)

Figure 1: Decision tree for selecting the appropriate amide coupling reagent based on scale and steric hindrance.

Experimental Protocols

Method A: HATU Coupling (The "Gold Standard")

Best for: Discovery chemistry (mg to g scale), library synthesis, and valuable acid intermediates. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity, which overcomes the moderate steric hindrance of the BCP bridgehead.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 3-Me-BCP-amine HCl (1.2 equiv)[3]

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.

Procedure:

  • Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow/orange.

  • Amine Addition: Add 3-Me-BCP-amine HCl (1.2 equiv) directly as a solid to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).

    • Rationale: This releases the free amine in situ, where it is immediately trapped by the activated ester, preventing volatility loss.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[4][5]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: T3P Coupling (Scalable & Green)

Best for: Scale-up (>10g), avoiding epimerization (if acid is chiral), and simplified workup (water-soluble byproducts).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 3-Me-BCP-amine HCl (1.1 equiv)[6]

  • T3P (Propylphosphonic anhydride) (50% wt in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Procedure:

  • Charge: To a reactor, add Carboxylic Acid (1.0 equiv), 3-Me-BCP-amine HCl (1.1 equiv), and solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Base (3.0 equiv) dropwise.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10-20 minutes.

    • Note: T3P reactions are often cleaner but may require mild heating (40–50 °C) if the BCP amine reacts slowly due to sterics.

  • Workup: Wash the organic layer with water, 0.5M HCl (to remove excess amine/pyridine), and NaHCO₃.

Method C: Acid Chloride Activation

Best for: Extremely unreactive/hindered carboxylic acids where HATU fails.

Procedure:

  • Acid Chloride Formation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride/DMF(cat.) in DCM or Thionyl Chloride. Evaporate volatiles (carefully) or use the crude solution.

  • Coupling: Dissolve 3-Me-BCP-amine HCl (1.2 equiv) in dry DCM. Add Triethylamine (TEA) (3.0 equiv) and cool to 0 °C.

  • Addition: Add the Acid Chloride (dissolved in DCM) dropwise to the amine/base mixture.

  • Reaction: Warm to RT and stir for 1–2 hours.

Mechanism of Action & Workflow

The following diagram illustrates the critical in situ neutralization pathway required to successfully couple this volatile amine.

CouplingMechanism cluster_activation Step 1: Activation cluster_amine Step 2: In Situ Release Acid Carboxylic Acid ActiveEster Activated Ester (O-At complex) Acid->ActiveEster + DIPEA HATU HATU HATU->ActiveEster Product Stable Amide Product ActiveEster->Product Salt 3-Me-BCP-amine HCl Salt FreeAmine Free Amine (Volatile!) Salt->FreeAmine Neutralization Base Excess DIPEA Base->FreeAmine FreeAmine->Product Fast Attack

Figure 2: Reaction pathway emphasizing the immediate trapping of the volatile free amine by the activated ester.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<30%) Volatility lossEnsure you are NOT isolating the free base. Use Method A.
Incomplete Conversion Steric hindranceSwitch from EDC/HOBt to HATU or COMU. Increase reaction time. Heat to 40°C.
Precipitate in Rxn Salt formationThe amine HCl salt is insoluble in DCM? Switch to DMF or add base before adding the salt to solubilize it.
Impurity: Dimer Activation issuesIf using carbodiimides (EDC), excess activation time can lead to N-acylurea rearrangement. Switch to T3P.

References

  • Stepan, A. F., et al. (2012).[1][2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry. (Foundational work establishing BCP properties).

  • Mykhailiuk, P. K. (2021).[2] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. (Describes scalable handling of BCP amines).

  • Sigma-Aldrich. "this compound hydrochloride Product Page." (Physical properties and safety data).

  • Enamine. "Bicyclo[1.1.1]pentanes in Drug Discovery." (General handling and bioisostere context).

  • AxisPharm. "Amide Coupling Protocol." (General peptide coupling conditions adapted for Method A).

Sources

Buchwald-Hartwig coupling conditions for BCP amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Coupling Conditions for Bicyclo[1.1.1]pentan-1-amines (BCP Amines)

Executive Summary & Strategic Importance

Bicyclo[1.1.1]pentan-1-amines (BCP amines) have emerged as critical bioisosteres for tert-butyl groups and phenyl rings in modern drug discovery.[1] They offer improved metabolic stability, solubility, and distinct vector orientation compared to their aromatic counterparts. However, their incorporation via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents unique challenges:

  • Steric Bulk: The rigid, cage-like BCP structure creates significant steric hindrance at the nitrogen center, impeding amine coordination to the Palladium(II) intermediate.

  • Electronic Profile: BCP amines are aliphatic, primary amines (

    
     for the conjugate acid), making them moderately basic but nucleophilically hindered.
    
  • Salt Handling: Most BCP amines are stored as HCl salts to prevent volatility and degradation, requiring specific in situ neutralization protocols.

This guide provides a validated, self-consistent framework for the N-arylation of BCP amines using advanced palladacycle precatalysts.

Critical Distinction: This guide focuses on coupling Aryl Halides with BCP-Amines . The reverse coupling (BCP-Halide + Aryl Amine) typically proceeds via radical mechanisms (e.g., strain-release amination of [1.1.1]propellane or photoredox catalysis) rather than standard Buchwald-Hartwig cycles, due to the difficulty of oxidative addition into BCP-halides.

Mechanistic Bottlenecks & Catalyst Selection

To successfully couple a BCP amine, one must overcome the Reductive Elimination barrier. The steric bulk of the BCP group destabilizes the L-Pd(Ar)(N-BCP) complex. Therefore, the ligand must be bulky enough to enforce a mono-ligated Pd species (facilitating oxidative addition) but flexible enough to allow the crowded reductive elimination to occur.

The Ligand Landscape
  • RuPhos: The "Gold Standard" for primary alkyl amines. Its bulk prevents double arylation, and its electron-rich nature facilitates oxidative addition. It is the starting point for 80% of BCP couplings.

  • BrettPhos: Required when the Aryl Halide partner is also sterically encumbered (e.g., ortho-substituted).

  • AdBrettPhos (Vandium): For extremely hindered couplings where BrettPhos fails.

Visualizing the Decision Logic

BCP_Coupling_Logic Start Start: BCP-NH2 Coupling Substrate_Check Analyze Aryl Halide (Ar-X) Start->Substrate_Check Hindered Sterically Hindered / ortho-subst. (e.g., 2-Chloro-3-picoline) Substrate_Check->Hindered Un_hindered Un_hindered Substrate_Check->Un_hindered Un Un hindered Un-hindered / para-subst. (e.g., 4-Bromotoluene) BrettPhos ADVANCED PROTOCOL Cat: BrettPhos Pd G4 Base: NaOtBu Solvent: Dioxane Hindered->BrettPhos Base_Sens Base Sensitive Groups? (Esters, Nitriles) RuPhos PRIMARY PROTOCOL Cat: RuPhos Pd G4 Base: NaOtBu Solvent: THF Base_Sens->RuPhos No LHMDS_Route SOFT BASE PROTOCOL Cat: RuPhos Pd G4 Base: LHMDS (1M) Solvent: THF Base_Sens->LHMDS_Route Yes Un_hindered->Base_Sens

Figure 1: Decision matrix for selecting catalyst and base conditions based on electrophile properties.

Detailed Experimental Protocols

Protocol A: Standard Conditions (RuPhos Pd G4)

Best for: 4-substituted aryl bromides/chlorides, pyridines, and robust substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • BCP-Amine[2][3][4]·HCl (1.2 equiv) — Note: Excess accounts for HCl salt weight.

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (2.5 equiv) — Critical: 1.0 eq neutralizes HCl, 1.5 eq acts as base.

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with BCP-Amine·HCl (1.2 eq), NaOtBu (2.5 eq), and RuPhos Pd G4 (2 mol%).

    • Why? Adding base to the amine salt before solvent addition ensures rapid free-basing upon solvation.

  • Solvent/Substrate: Add the Aryl Halide (if solid, add in step 2). Add anhydrous THF via syringe.

  • Deoxygenation: Sparge the solution with Argon for 2 minutes (or purge headspace).

  • Reaction: Seal the vial and heat to 60°C for 4-16 hours.

    • Monitoring: Check LCMS. If conversion <50% after 4h, raise temp to 80°C.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Hindered/Challenging Substrates (BrettPhos Pd G4)

Best for: ortho-substituted aryl halides or electron-rich aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • BCP-Amine[2][3][4]·HCl (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: NaOtBu (2.5 equiv)

  • Solvent: 1,4-Dioxane (allows higher temperature)

Modifications:

  • Temperature: Run at 90°C - 100°C . The steric bulk of BrettPhos requires higher thermal energy to drive the reductive elimination of the bulky BCP group.

  • Pre-activation: If using older Pd sources (e.g., Pd(OAc)2 + Ligand), pre-heat the catalyst/ligand in solvent for 5 mins before adding substrates. Recommendation: Stick to G3/G4 precatalysts for reproducibility.

Protocol C: Base-Sensitive Substrates (LHMDS)

Best for: Substrates containing esters, nitriles, or enolizable ketones.

Reagents:

  • Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.5 equiv).

  • Catalyst: RuPhos Pd G4 (2.0 mol%).

Step-by-Step:

  • Charge vial with Aryl Halide, BCP-Amine·HCl, and Catalyst.[5]

  • Add THF.[6]

  • Dropwise Addition: Add LHMDS solution dropwise at Room Temperature (RT).

  • Heat: Heat to 60°C. LHMDS is a non-nucleophilic base, preventing ester hydrolysis, but the reaction rate may be slower than with alkoxides.

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (Hindered)Protocol C (Sensitive)
Ligand RuPhos BrettPhos RuPhos
Pd Source Pd G4 PrecatalystPd G4 PrecatalystPd G4 Precatalyst
Base NaOtBu (Strong)NaOtBu (Strong)LHMDS (Non-nuc.)
Solvent THF1,4-DioxaneTHF
Temp 60°C90-100°C60-80°C
Scope 1° Alkyl Amines (BCP)Steric Ar-X + BCPEsters/Nitriles
Typical Yield 80-95%60-85%50-75%

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working (Self-Validation), perform these checks if yields are low:

  • The "Black Precipitate" Test:

    • Observation: Reaction mixture turns black immediately upon heating.

    • Diagnosis: Catalyst decomposition (Pd aggregation).

    • Fix: Oxygen ingress? Re-sparge solvent. Ligand oxidation? Use fresh catalyst. Switch to BrettPhos (more thermally stable).

  • The "Stalled Conversion" Test:

    • Observation: 50% conversion, unreacted Ar-X remains, no byproduct.

    • Diagnosis: Catalyst death or incomplete oxidative addition.

    • Fix: Add 1.0 mol% fresh catalyst. Increase Temp. Ensure BCP-amine salt was fully neutralized (check pH of aqueous workup aliquot).

  • The "Protodehalogenation" Test:

    • Observation: Ar-X is converted to Ar-H.

    • Diagnosis:

      
      -hydride elimination is not possible on the BCP ring, but this indicates the amine is not coordinating, and the Pd is stripping hydride from the solvent or base.
      
    • Fix: Increase Amine equivalents (1.5 eq). Increase concentration (0.5 M) to favor intermolecular reaction.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the steric clash during the critical Reductive Elimination step.

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Coord Amine Coordination Steric Clash Here! OxAdd->Coord + BCP-NH2 Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Rate Limiting Step) Deprot->RedElim L-Pd(Ar)(NH-BCP) RedElim->Pd0 - Product Product Product Ar-NH-BCP RedElim->Product

Figure 2: Catalytic cycle highlighting the steric bottleneck at amine coordination and reductive elimination due to the BCP cage.

References

  • RuPhos/BrettPhos Discovery & Scope

    • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using RuPhos.
    • Source:

  • BCP Amine Synthesis & Utility

    • Gianatassio, R., et al. (Baran Lab). (2016).[1][2][7] Strain-Release Amination.[7][8] (Context for BCP-NH2 availability).

    • Source:

  • Advanced Precatalysts (Pd G3/G4)

    • Bruno, N. C., et al. (Buchwald Lab). (2013).[9] Improved Synthesis of Pd Precatalysts.

    • Source:

  • BCP Bioisostere Properties

    • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?
    • Source:

Sources

preparation of sulfonamides from 3-methylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of Sulfonamides from 3-Methylbicyclo[1.1.1]pentan-1-amine

Strategic Context: The "Escape from Flatland"

In modern medicinal chemistry, the this compound (1 ) scaffold has emerged as a critical bioisostere. It serves as a high-value replacement for tert-butyl groups and para-substituted phenyl rings. Unlike planar aromatic systems, the BCP (bicyclo[1.1.1]pentane) cage offers defined three-dimensional vectors, improved aqueous solubility, and enhanced metabolic stability (reduced CYP450 liability).

However, the synthesis of sulfonamides from this scaffold presents unique challenges compared to standard alkyl amines. The BCP amine is typically supplied as a hydrochloride salt to ensure stability, requiring careful in-situ neutralization. Furthermore, the steric bulk of the cage structure adjacent to the nitrogen atom can retard nucleophilic attack, necessitating optimized reaction conditions to suppress side reactions such as sulfonyl chloride hydrolysis.

This guide provides a robust, field-validated protocol for coupling This compound hydrochloride with diverse sulfonyl chlorides to generate high-purity sulfonamides.

Chemical Background & Mechanistic Insight

Substrate Properties
  • Starting Material: this compound hydrochloride.[1][2][3][4]

  • Basicity: The pKa of the conjugate acid of BCP-amine is approximately 8.0–8.5 . This is significantly lower than tert-butylamine (pKa ~10.7) due to the higher s-character of the bridgehead carbon.

  • Implication: While less basic, the amine is sufficiently nucleophilic. However, the reduced basicity means that weaker bases (like pyridine) may sometimes be insufficient to drive the reaction to completion if the electrophile is deactivated. Non-nucleophilic organic bases (DIPEA, TEA) are preferred.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The BCP amine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. The added base serves two roles:

  • Neutralization: Frees the BCP amine from its HCl salt.

  • Scavenging: Neutralizes the HCl generated during the sulfonylation to prevent protonation of the unreacted amine.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
3-Methyl-BCP-amine HCl Substrate>97% Purity, stored under desiccator
Sulfonyl Chloride (

)
Electrophile1.1 – 1.2 equivalents
Dichloromethane (DCM) SolventAnhydrous (keep water <0.05%)
DIPEA (Hünig's Base) Base3.0 equivalents
DMAP Catalyst0.1 equivalent (Optional, for sterically hindered R)
1M HCl (aq) Workup ReagentFor removal of excess base
Standard Operating Procedure (SOP)

Step 1: Salt Neutralization & Solubilization To a flame-dried round-bottom flask equipped with a magnetic stir bar, add This compound HCl (1.0 equiv). Add anhydrous DCM (0.1 M concentration relative to amine).

  • Note: The salt will likely remain suspended. Add DIPEA (3.0 equiv) dropwise.

  • Observation: The suspension should clear within 5-10 minutes as the free base is liberated and dissolves in DCM.

Step 2: Controlled Addition Cool the reaction mixture to 0 °C using an ice/water bath. While the BCP amine is bulky, the reaction with sulfonyl chlorides is exothermic. Slowly add the Sulfonyl Chloride (1.1 equiv) (either neat or dissolved in a minimal amount of DCM) over 5–10 minutes.

Step 3: Reaction & Monitoring Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

  • Validation: Monitor by LC-MS. The BCP amine does not have a strong UV chromophore; rely on the mass signal of the product (M+H) or the disappearance of the sulfonyl chloride peak (if UV active).

Step 4: Workup & Isolation

  • Quench: Add water (equal volume to solvent).

  • Phase Separation: Extract the aqueous layer with DCM (2x). Combine organic layers.

  • Acid Wash: Wash combined organics with 1M HCl (to remove DIPEA and unreacted amine).

  • Base Wash: Wash with saturated NaHCO₃ (to remove hydrolyzed sulfonyl chloride/sulfonic acid).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Experimental Workflow

The following diagram outlines the logical flow and critical decision points in the synthesis.

G Start Start: Weigh BCP-Amine HCl Solvent Suspend in Anhydrous DCM Start->Solvent BaseAdd Add DIPEA (3.0 eq) (Liberate Free Base) Solvent->BaseAdd CheckSol Is Solution Clear? BaseAdd->CheckSol AddSolvent Add DMF (10% v/v) CheckSol->AddSolvent No (Solubility Issue) Cool Cool to 0°C CheckSol->Cool Yes AddSolvent->Cool AddElec Add Sulfonyl Chloride (1.1 eq) Cool->AddElec React Warm to RT Stir 2-4 Hours AddElec->React Monitor LC-MS Check: Conversion >95%? React->Monitor AddCat Add DMAP (0.1 eq) Heat to 40°C Monitor->AddCat No (Stalled) Workup Quench & Extract (Acid/Base Wash) Monitor->Workup Yes AddCat->React Finish Final Product (Sulfonamide)

Figure 1: Decision-logic flowchart for the sulfonylation of BCP-amine salts, including solubility troubleshooting.

Optimization & Troubleshooting

Solvent Selection Guide

While DCM is the standard, the unique solubility profile of BCP salts sometimes requires adjustment.

SolventSuitabilityNotes
DCM Excellent First choice. Easy workup. Good solubility for sulfonamides.
THF Good Use if the specific sulfonyl chloride is insoluble in DCM.
DMF/DMAc Fair Use only if the BCP-amine salt fails to dissolve in DCM/DIPEA. Requires aqueous workup to remove.
Pyridine Variable Can act as solvent and base. Good for highly reactive chlorides, but removal is tedious.
Troubleshooting Common Issues
IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Increase Sulfonyl Chloride to 1.5 eq.
Incomplete Reaction Steric hindrance of BCPAdd DMAP (10 mol%) as a nucleophilic catalyst. Heat to 40°C.
Precipitation Amine salt insolubilitySwitch solvent to THF or add minimal DMF co-solvent.
Impurity: Sulfonic Acid Hydrolysis during workupEnsure basic wash (NaHCO₃) is thorough to remove the acid byproduct.

Critical Safety & Stability Notes

  • BCP Stability: The 3-methyl-BCP-amine scaffold is chemically stable, unlike its precursor [1.1.1]propellane. However, avoid strong Lewis acids which can occasionally strain the cage.

  • Exotherms: Sulfonylation is exothermic. On scales >1g, strict temperature control (0°C addition) is mandatory to prevent runaway reactions or decomposition.

  • Pressure: The BCP cage has high strain energy (~65 kcal/mol). While stable under these conditions, do not subject the material to extreme temperatures (>150°C) during drying.

References

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012. Link

  • Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry."[4][5][6] Organic & Biomolecular Chemistry, 2019. Link

  • Kanada, R., et al. "Bicyclo[1.1.1]pentane-1-amine as a Bioisostere of the tert-Butyl Group." Journal of Medicinal Chemistry, 2021. Link

  • Enamine Ltd. "Bicyclo[1.1.1]pentanes in Drug Discovery: Design and Synthesis." Enamine Technical Notes, 2023. Link

  • Measom, N. D., et al. "The Bicyclo[1.1.1]pentane Motif: A Guide to Its Synthesis and Application." Nature Reviews Chemistry, 2024. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the 3-Methylbicyclo[1.1.1]pentan-1-amine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a significant strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality, a concept often termed "escaping flatland".[1] This drive is predicated on the observation that increasing the fraction of sp³-hybridized carbons can lead to compounds with improved physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and novel intellectual property.[2][3]

Within this paradigm, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a uniquely powerful motif.[4] It serves as a rigid, non-planar bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][4][5] By replacing these common moieties with a BCP core, chemists can preserve or enhance biological activity while favorably modulating pharmacokinetic profiles.[6] The 3-methylbicyclo[1.1.1]pentan-1-amine core, in particular, offers a versatile and highly valuable building block, providing a primary amine handle for a multitude of subsequent chemical transformations.

This guide provides an in-depth exploration of key synthetic strategies for the derivatization of this core, complete with detailed, field-proven protocols designed for immediate application in a research setting.

Core Functionalization Pathways: A Strategic Overview

The primary amine of the 3-methyl-BCP core is a nucleophilic handle that enables a diverse range of transformations. The three most fundamental and widely applicable functionalization strategies are N-acylation, N-alkylation via reductive amination, and N-arylation through transition-metal catalysis.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation start This compound Core acylation Amide Bond Formation start->acylation High Yield Reliable alkylation Reductive Amination start->alkylation Controlled Alkylation Avoids Over-alkylation arylation Buchwald-Hartwig Amination start->arylation Forms C(aryl)-N Bonds Broad Scope acyl_reagents Reagents: - Acid Chlorides - Anhydrides - Carboxylic Acids + Coupling Agents acylation->acyl_reagents product_amide N-(BCP)-Amides acylation->product_amide alkyl_reagents Reagents: - Aldehydes / Ketones - NaBH(OAc)₃ (STAB) - NaBH₃CN alkylation->alkyl_reagents product_amine Secondary/Tertiary N-(BCP)-Amines alkylation->product_amine aryl_reagents Reagents: - Aryl Halides / Triflates - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) arylation->aryl_reagents product_arylamine N-(BCP)-Arylamines arylation->product_arylamine

Caption: Key functionalization pathways for the 3-methyl-BCP-amine core.

Protocol 1: N-Acylation via Amide Coupling

Experimental Protocol: Synthesis of N-(3-methylbicyclo[1.1.1]pentan-1-yl)benzamide

  • Reagent Preparation:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq, e.g., 133.6 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 10 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 435 µL, 2.5 mmol) to the suspension. This base is used to free the amine from its HCl salt and to neutralize the acid produced during the coupling reaction. Stir for 10 minutes at room temperature until the solid dissolves.

    • Add benzoic acid (1.1 eq, 134.3 mg, 1.1 mmol).

    • Add Hydroxybenzotriazole (HOBt, 1.2 eq, 162.1 mg, 1.2 mmol). HOBt is an additive that suppresses side reactions and accelerates the coupling.

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice-water bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq, 230 mg, 1.2 mmol) portion-wise to the stirred solution. The reaction is performed at 0 °C initially to control the exotherm from the activation of the carboxylic acid.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide product.

Substrate (Carboxylic Acid)Coupling AgentTypical YieldNotes
Benzoic AcidEDC/HOBt85-95%Standard, electron-neutral aromatic acid.
4-Chlorobenzoic AcidHATU90-98%Electron-deficient aromatic acid. HATU often gives faster reactions and higher yields.
Acetic AcidEDC/HOBt80-90%Simple aliphatic acid.
Boc-L-AlanineHATU85-95%Enables coupling to amino acid fragments without racemization.

Protocol 2: N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a superior method for N-alkylation as it avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[7] The reaction proceeds via the in-situ formation of an imine (or iminium ion), which is then selectively reduced. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than the starting carbonyl compound.[8][9]

Experimental Protocol: Synthesis of N-benzyl-3-methylbicyclo[1.1.1]pentan-1-amine

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (as the free base, 1.0 eq, e.g., 97.2 mg, 1.0 mmol). If starting from the HCl salt, pre-neutralize with 1.1 eq of a base like triethylamine and filter off the resulting salt, or use an extra equivalent of base in the reaction.

    • Add anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Add benzaldehyde (1.05 eq, 107 µL, 1.05 mmol).

    • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction Step:

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq, 318 mg, 1.5 mmol) to the solution in one portion. The addition may cause some gas evolution (hydrogen).

    • Stir the reaction at room temperature for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by LC-MS for the disappearance of the starting materials and the imine intermediate.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, often with 0.5-1% triethylamine added to the eluent to prevent product tailing) to yield the secondary amine.

Carbonyl PartnerReducing AgentTypical YieldNotes
BenzaldehydeNaBH(OAc)₃80-90%Forms a secondary benzyl amine.
AcetoneNaBH(OAc)₃75-85%Forms a secondary isopropyl amine. Can be performed using acetone as both reactant and solvent.
CyclohexanoneNaBH₃CN, pH ~670-85%NaBH₃CN is an alternative, often used under slightly acidic conditions.[8]
Formaldehyde (as Paraformaldehyde)NaBH(OAc)₃65-80%A route to the N-methylated product. Reaction can be sluggish.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10][11] It enables the formation of a C(sp²)-N(sp³) bond, a linkage that is ubiquitous in pharmaceuticals but difficult to construct via classical methods. The reaction's success hinges on the catalyst system, which consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and, crucially, the final reductive elimination that forms the desired C-N bond.[12]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(X)) pd0->oa_complex + Ar-X amide_complex Amido Complex (Ar-Pd(II)L₂(NR₂)) oa_complex->amide_complex + HNR₂ - HX (via Base) amide_complex->pd0 Catalyst Regeneration product Ar-NR₂ amide_complex->product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-methylbicyclo[1.1.1]pentan-1-amine

  • Inert Atmosphere Setup:

    • Crucial Step: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox. All solvents must be anhydrous and degassed.

    • To an oven-dried Schlenk tube, add the palladium precursor Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol), the ligand XPhos (0.04 eq, 19.1 mg, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 eq, 134.6 mg, 1.4 mmol).

  • Reagent Addition:

    • Add 4-bromoanisole (1.0 eq, 124 µL, 1.0 mmol).

    • Add this compound (as the free base, 1.2 eq, 116.6 mg, 1.2 mmol).

    • Evacuate and backfill the Schlenk tube with inert gas three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

  • Monitoring and Work-up:

    • After cooling to room temperature, monitor the reaction by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-arylated product.

Aryl HalideLigandBaseTypical Yield
4-BromoanisoleXPhosNaOtBu75-85%
4-ChlorobenzonitrileRuPhosLHMDS65-80%
2-BromopyridineBrettPhosK₃PO₄60-75%
Phenyl triflateXPhosNaOtBu80-90%

References

  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.

  • Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.

  • Frontiers in Chemistry. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.

  • Stepan, A. F., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. Journal of Medicinal Chemistry.

  • Shire, B.R., & Anderson, E.A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.

  • TCI Chemicals. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.

  • Mykhailiuk, P. K., et al. (2020). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. Chemistry – A European Journal.

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.

  • Hughes, J. M., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters.

  • Frontiers in Chemistry. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PMC.

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

  • ResearchGate. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.

  • University of Liverpool Repository. (2020). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes.

  • Wikipedia. Buchwald–Hartwig amination.

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Tetrahedron.

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.

  • Chemical Communications. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.

  • Wikipedia. Reductive amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Myers, A. G. (Harvard University). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.

  • ResearchGate. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane.

  • Research Communities. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.

  • Sigma-Aldrich. This compound HCl.

  • ACS Publications. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters.

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

  • Guidechem. This compound 796963-33-2 wiki.

Sources

Application Note: Strategic Synthesis of Urea Linkages via Bicyclo[1.1.1]pentane (BCP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to incorporate the bicyclo[1.1.1]pentane (BCP) motif into urea-based pharmacophores. It synthesizes current literature with practical, bench-level insights to overcome the specific challenges associated with this strained cage system.

Executive Summary: The BCP Advantage

The bicyclo[1.1.1]pentane (BCP) ring has emerged as a "privileged scaffold" in modern drug design, acting as a high-


 bioisostere for para-phenyl rings and tert-butyl groups.[1][2] Incorporating BCP into urea linkages offers three distinct advantages over traditional aromatic ureas:
  • Solubility: The 3D character disrupts planar stacking, significantly improving aqueous solubility.

  • Metabolic Stability: The cage structure is resistant to oxidative metabolism (e.g., P450 hydroxylation) compared to phenyl rings.

  • Vector Retention: The collinear bridgehead bonds (180° exit vector) mimic the geometry of para-substituted benzenes while reducing lipophilicity (LogP).

However, the synthesis of BCP-ureas presents unique challenges due to the nucleophilicity-steric paradox of the bridgehead nitrogen.

Mechanistic Insight: The Nucleophilicity Paradox

Successful synthesis requires understanding the electronic and steric environment of the BCP bridgehead amine (1-amino-bicyclo[1.1.1]pentane).

Electronic Activation vs. Steric Shielding

Contrary to the assumption that bridgehead amines are poor nucleophiles due to strain, recent computational and kinetic studies (e.g., Lu et al., Arkivoc 2023) reveal that BCP-amines possess high intrinsic nucleophilicity .

  • Electronic Effect: The high

    
    -character of the C-N bond (due to the strained cage) actually enhances the electron density at the nitrogen lone pair compared to standard alkyl amines.
    
  • Steric Effect: This electronic advantage is counterbalanced by the cone angle . The BCP cage imposes a steric demand (cone angle ~106°) similar to a tert-butyl group.

Implication for Protocol Design: Reactions must be driven by minimizing steric clash in the transition state. While BCP amines react readily with highly reactive electrophiles (isocyanates), they struggle with crowded electrophiles (e.g., hindered carbamates) unless forcing conditions or specific catalysts are used.

Decision Matrix: Selecting the Synthetic Route

Use the following logic flow to determine the optimal synthetic pathway based on your starting materials.

BCP_Route_Selection Start Starting Material Available? BCP_Acid BCP-Carboxylic Acid (Stable Solid) Start->BCP_Acid Acid Precursor BCP_Amine BCP-Amine (Salt/Free Base) (Volatile/Hygroscopic) Start->BCP_Amine Amine Precursor Route_A Method A: Curtius Rearrangement (One-Pot) BCP_Acid->Route_A DPPA, Base, Heat Isocyanate_Avail Partner Isocyanate Available? BCP_Amine->Isocyanate_Avail Route_B Method B: Direct Coupling (Standard) Isocyanate_Avail->Route_B Yes Route_C Method C: Activation (Triphosgene/CDI) Isocyanate_Avail->Route_C No (Amine + Amine)

Figure 1: Synthetic decision tree for BCP-urea formation. Method A is often preferred in early discovery due to the stability of BCP-acid precursors.

Detailed Protocols

Method A: The Curtius Rearrangement (Preferred)

Context: BCP-carboxylic acids are stable, non-volatile solids, making them superior starting materials compared to the volatile free amine. This "one-pot" protocol converts the acid directly to the urea via an isocyanate intermediate.

Reagents:

  • Substrate: BCP-1-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2–1.5 equiv)

  • Nucleophile: Partner Amine (

    
    ) (1.1–1.5 equiv)
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Activation: Charge a reaction vial with BCP-carboxylic acid and anhydrous Toluene (0.2 M concentration).

  • Base Addition: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv) at room temperature (RT).

  • Rearrangement: Heat the mixture to 80–90°C for 1–2 hours.

    • Checkpoint: Monitor by LCMS/IR. The disappearance of acid and appearance of the isocyanate peak (IR ~2270 cm⁻¹) indicates completion. Note: BCP-isocyanates are stable enough for this in situ generation.

  • Coupling: Cool the reaction to RT (or 0°C if the partner amine is volatile). Add the partner amine (

    
    ).
    
  • Completion: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted partner amine), sat.

    
    , and brine. Dry over 
    
    
    
    .[3]

Expert Tip: If the partner amine is valuable/scarce, use the BCP-acid in excess (1.5 equiv) to ensure full consumption of the amine.

Method B: Direct Coupling (Amine + Isocyanate)

Context: Used when the BCP-amine is already synthesized (usually as an HCl salt) and the partner isocyanate is commercially available.

Reagents:

  • Substrate: BCP-amine·HCl (1.0 equiv)

  • Electrophile: Isocyanate (

    
    ) (1.1 equiv)
    
  • Base: DIPEA (2.5–3.0 equiv) – Critical for freeing the salt.

  • Solvent: DCM or THF (anhydrous).

Step-by-Step Protocol:

  • Salt Break: Suspend BCP-amine·HCl in DCM (0.1 M) at 0°C. Add DIPEA (1.5 equiv) and stir for 10 minutes to ensure the free base is generated.

    • Caution: Do not evaporate this solution; free BCP-amine is volatile.

  • Addition: Add the isocyanate (

    
    ) (1.1 equiv) dropwise.
    
  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Note: Due to the steric bulk of BCP, this reaction is slower than with phenyl amines. If conversion is low after 4 hours, heat to 40°C (refluxing DCM).

  • Scavenging (Optional): If isocyanate is used in excess, add polymer-supported trisamine resin to scavenge the remaining electrophile.

Method C: Triphosgene/CDI Activation (Amine + Amine)

Context: When neither isocyanate is available. This method links two amines.[3][4][5] Safety: Triphosgene generates phosgene in situ. Use a fume hood.

Protocol:

  • Primary Activation: Dissolve the less hindered amine (usually the non-BCP amine) in DCM/DIPEA at 0°C.

  • Reagent Addition: Add Triphosgene (0.35 equiv) slowly. Stir for 30 min to form the isocyanate/carbamoyl chloride in situ.

  • BCP Addition: Add the BCP-amine·HCl (1.0 equiv) and additional DIPEA (2.0 equiv).

  • Forcing Conditions: Warm to RT. If the BCP amine is sterically hindered (e.g., 3-substituted BCP), reflux in DCE (80°C) may be required to drive the attack on the intermediate.

Optimization & Troubleshooting Data

VariableRecommendationRationale
Solvent Toluene (Curtius), DCM (Direct)Toluene allows high heat for rearrangement. DCM is best for solubilizing BCP-amine salts.
Base DIPEA (Hünig's Base)Non-nucleophilic base prevents side reactions with isocyanates.
Stoichiometry 1.2 equiv ElectrophileBCP amines are sterically encumbered; slight excess of electrophile drives completion.
Temperature RT to 40°C While nucleophilic, the steric cone angle requires thermal energy to overcome the barrier with bulky partners.
Handling Keep as HCl salt Free BCP-amine is volatile and sublimes easily. Always generate in situ.

References

  • Stepan, A. F., et al. (2012).[6][7][8] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.[6] Link

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[4][9] Arkivoc, 2023(ii), 202312003. Link

  • Mykhailiuk, P. K. (2019).[2][6] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839-2849.[6] Link

  • Bunker, K. D., et al. (2020). Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine via a Hydrohydrazination Strategy. Organic Letters, 22(13), 5121–5125. Link

  • Measom, N. D., et al. (2017). The Bicyclo[1.1.1]pentane Motif: A Review of its Synthesis and Application in Drug Discovery. Future Medicinal Chemistry, 9(14). Link

Sources

Troubleshooting & Optimization

improving reaction yields with 3-methylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Application Support Center for researchers working with high-value bicyclic building blocks.

Product Code: BCP-AM-003 | CAS: 796963-33-2 (Free Base), 796963-34-3 (HCl Salt)

Executive Summary: The "Super-Phenyl" Bioisostere

3-methylbicyclo[1.1.1]pentan-1-amine is a high-value bioisostere used to replace tert-butyl, phenyl, or internal alkyne groups in drug candidates. It offers improved metabolic stability and solubility while maintaining a rigid linear vector.

However, its unique cage structure (strain energy ~68 kcal/mol) and bridgehead steric environment present specific challenges. This guide addresses the three most common user-reported issues: Low Yields (The "Missing Mass" Phenomenon) , Failed Couplings , and Unexpected Decomposition .

Critical Handling Protocols (The "Missing Mass" Issue)

Issue: Users frequently report <20% yield or "empty flasks" after workup, despite LCMS showing conversion. Root Cause: The free base of 3-methyl-BCP-amine is highly volatile and sublimes easily under high vacuum, even at room temperature.

✅ Validated Workflow: Handling the HCl Salt

Do not isolate the free base. Always store and weigh the compound as the Hydrochloride (HCl) or Tosylate salt. Generate the free amine in situ.

HandlingWorkflow Start Start: BCP-Amine HCl Salt Step1 Dissolve in Organic Solvent (DCM, DMF, or THF) Start->Step1 Step2 Add Base (DIEA/TEA) Stoichiometry: 1.1 - 3.0 equiv Step1->Step2 Step3 Add Electrophile (Acid Chloride/Activated Ester) Step2->Step3 Warning CRITICAL ERROR: Do NOT remove solvent to isolate free amine Step2->Warning Avoid Step4 Reaction Complete Step3->Step4

Figure 1: Correct workflow to prevent volatility-related yield loss.

Troubleshooting Amide Couplings

Issue: Standard HATU/DIEA couplings yield <40% product; unreacted acid remains. Root Cause:

  • Steric Hindrance: The bridgehead carbon is quaternary-like. The nucleophilic approach is hindered.

  • Reduced Basicity: The increased s-character of the bridgehead C-N bond makes this amine less basic (pKa ~8.5) than typical alkyl amines (pKa ~10.5), but also less nucleophilic.

Optimization Matrix
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Coupling Reagent EDC/HOBtT3P (Propylphosphonic anhydride) or COMU T3P creates a highly reactive intermediate that overcomes steric bulk better than HOBt esters.
Base PyridineDIPEA (Hünig's Base) or 2,6-Lutidine Pyridine is often too weak to fully deprotonate the HCl salt efficiently in non-polar solvents.
Solvent DMF (if workup is difficult)EtOAc or 2-MeTHF T3P works excellently in EtOAc; facilitates easier workup without high-vac removal (preventing sublimation).
Temperature 0°CRT to 40°C Steric hindrance requires thermal energy. Do not fear mild heating (up to 50°C is safe).
Recommended Protocol: T3P-Mediated Coupling
  • Dissolve Carboxylic Acid (1.0 equiv) and BCP-Amine HCl salt (1.1 equiv) in EtOAc (5-10 volumes).

  • Add DIPEA (3.5 equiv). Note: Extra base is needed to neutralize the HCl salt AND the acidic T3P reagent.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Warm to RT and stir for 4-12 hours.

  • Workup: Wash with water, sat. NaHCO₃, and brine. Dry and concentrate (monitor vacuum level).

Stability & Decomposition (The "Ring Opening" Trap)

Issue: Unknown byproducts appearing in LCMS (M+18 or M+36 peaks). Root Cause: The BCP core has high strain energy.[1][2] While stable to standard acids/bases, it is susceptible to Radical Ring Opening and Strain-Release Fragmentation .

⚠️ Danger Zones
  • Radical Initiators: Avoid AIBN or peroxides unless specifically intending to functionalize the bridge.

  • Strong Lewis Acids: AlCl₃ or neat BF₃·OEt₂ can trigger rearrangement of the cage.

  • Transition Metals: Palladium (Pd) can insert into the strained C-C bonds (strain-release) if not ligated properly.

Troubleshooting Flowchart

Troubleshooting Problem Problem: Low Yield / Impurities Check1 Is the Product Missing (Low Mass Balance)? Problem->Check1 Sol1 Volatility Issue: Do not dry free base. Use Salt form. Check1->Sol1 Yes Check2 Is Starting Material (Acid) Remaining? Check1->Check2 No Sol2 Steric Issue: Switch to T3P or COMU. Increase Temp to 40°C. Check2->Sol2 Yes Check3 Are there Ring-Opened Byproducts? Check2->Check3 No Sol3 Stability Issue: Check for radicals/Pd insertion. Switch to mild base (K2CO3). Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use the BCP-amine in reductive amination? A: Yes, but with caution. The intermediate imine is sterically crowded.

  • Tip: Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)₃).

Q: Is the BCP core stable to TFA deprotection of a Boc group? A: Generally, Yes . The BCP core survives standard TFA/DCM (1:1) conditions.[3][4][5][6] However, avoid prolonged exposure (>4 hours) or heating in strong acid, which may degrade the cage.

Q: Why does my NMR show broad peaks for the amide protons? A: This is often due to Rotameric Restriction . The bulky BCP group can restrict rotation around the amide bond. Run the NMR at 50°C to coalesce the peaks and confirm purity.

Q: How do I remove excess BCP-amine if I used an excess? A: Do not rely on evaporation. The HCl salt is water-soluble.

  • Protocol: Dilute reaction with EtOAc, wash with 1N HCl (aqueous). The unreacted amine will protonate and partition into the aqueous layer.

References & Further Reading

  • Bioisosteric Properties: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere."[7][8] Journal of Medicinal Chemistry, 2012.

  • Synthesis & Stability: Bunker, K. D., et al. "Scalable Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines." Organic Letters, 2011.

  • T3P Coupling Utility: Dunetz, J. R., et al. "T3P: The Reagent of Choice for Sterically Hindered Amide Couplings." Organic Process Research & Development, 2016.

  • Strain Release Chemistry: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis, Properties, and Applications." Chemical Reviews, 2021.

Sources

Technical Support Guide: 3-Methylbicyclo[1.1.1]pentan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-methylbicyclo[1.1.1]pentan-1-amine (and its salts) is a high-value pharmacophore used in medicinal chemistry as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By replacing a phenyl ring with the bicyclo[1.1.1]pentane (BCP) core, researchers can significantly improve the Fsp³ (fraction of sp³ carbons) character of a drug candidate, often enhancing aqueous solubility and metabolic stability while retaining the vector orientation of substituents.[1]

However, the high symmetry and compact nature of the BCP core create unique physicochemical challenges—specifically regarding crystal lattice energy and basicity —that often confuse researchers accustomed to standard alkyl amines.

Physicochemical Profile [1][2][3][4][5][6][7][8]
PropertyData / TrendTechnical Insight
Structure Bicyclo[1.1.1]pentane coreHigh symmetry leads to tight crystal packing (high lattice energy).
Basicity (pKa) ~8.5 – 9.0 (Conjugate Acid)Significantly less basic than tert-butylamine (~10.6) or typical alkyl amines. The bridgehead carbon has higher s-character, reducing lone pair availability.
HCl Salt Solubility High:

, MeOH, DMSOLow: DCM, THF, EtOAcInsoluble:

, Hexanes
The HCl salt is highly polar. It will not dissolve in pure DCM or THF, often leading to failed heterogeneous reactions.
Free Base Volatility High The free amine is a low-molecular-weight, lipophilic oil that sublimes/evaporates easily under high vacuum.
Troubleshooting Guide (Q&A)
Issue 1: "The salt won't dissolve in my reaction solvent (DCM/THF)."

User Query: "I am trying to couple this compound HCl with an acid chloride in Dichloromethane (DCM), but the amine salt sits at the bottom of the flask and conversion is low."

Root Cause: The HCl salt is an ionic lattice that is effectively insoluble in non-polar or moderately polar aprotic solvents like DCM, THF, or Dioxane. Unlike larger amine salts, the lipophilic BCP core is not large enough to drag the ionic headgroup into solution.

Solution: You must break the lattice energy. Choose one of the following approaches:

  • The "Biphasic" Shotgun (Recommended): Use a biphasic system (DCM/Water) with an inorganic base (

    
     or NaOH). The amine free-bases at the interface and reacts immediately.
    
  • The "Solvent Switch": Add a co-solvent. A mixture of DCM:MeOH (9:1) or THF:DMF (9:1) will often solubilize the salt enough for reaction, though alcohols may interfere with highly electrophilic reagents (like acid chlorides).

  • In-Situ Free Basing: Add 1.5–2.0 equivalents of DIPEA (Diisopropylethylamine) or TEA to the suspension. The organic base will deprotonate the BCP-amine HCl. Note: The reaction will remain heterogeneous initially until the exchange occurs.

Issue 2: "I lost my product on the Rotovap."

User Query: "I performed a basic workup to isolate the free amine. The extraction looked good, but after concentrating on the rotary evaporator, my flask is empty."

Root Cause: The free base (this compound) is volatile . The BCP core is globular and "greasy," and without the anchor of a salt counter-ion or a heavy protecting group, it has a high vapor pressure.

Solution:

  • Never concentrate the free amine to dryness under high vacuum and heat.

  • Handling Protocol: If you must isolate the free amine, extract it into a volatile solvent (e.g., Pentane or

    
    ), dry over 
    
    
    
    , and carefully concentrate only partially (down to ~5-10 mL) at ambient temperature (no water bath heat). Use this concentrated solution directly in the next step.
  • Better Alternative: Carry the solution forward without isolation ("telescoping") or form a less volatile salt (e.g., Tosylate) if storage is needed.

Issue 3: "The solid turned into a wet goo upon weighing."

User Query: "I weighed out the HCl salt on the bench, and within minutes it became sticky and difficult to handle."

Root Cause: Small, rigid amine salts are often hygroscopic . The high charge density of the ammonium headgroup attracts atmospheric moisture aggressively.

Solution:

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Handling: Weigh quickly. If precise stoichiometry is critical and the solid is wet, dissolve the entire batch in a known volume of Methanol to create a stock solution , then dispense volumetrically.

Strategic Decision Workflows
Diagram 1: Solvent & Base Selection Logic

Use this logic tree to select the correct conditions based on your reagents.

SolubilityLogic Start Start: Reaction Planning ReagentCheck Is the Electrophile Water Sensitive? (e.g., Acid Chloride, Isocyanate) Start->ReagentCheck YesWater YES (Water Sensitive) ReagentCheck->YesWater Strict Anhydrous NoWater NO (e.g., Alkyl Halide, Aldehyde) ReagentCheck->NoWater Tolerates Water SolventChoice Solvent: Anhydrous DCM or THF YesWater->SolventChoice BaseChoice Add Organic Base (DIPEA/TEA, >2.0 equiv) SolventChoice->BaseChoice Mechanism Mechanism: Base deprotonates salt in situ. Reaction may start as suspension. BaseChoice->Mechanism Biphasic Biphasic System: DCM + Aqueous K2CO3 NoWater->Biphasic Advantage Advantage: Fastest reaction rate. Salt dissolves in aq layer, Free base migrates to organic. Biphasic->Advantage

Caption: Decision matrix for coupling BCP-amine salts based on electrophile stability.

Diagram 2: Safe Isolation Protocol (Avoiding Volatility)

Follow this workflow to avoid yield loss due to sublimation.

IsolationWorkflow Crude Crude Reaction Mixture (Acidic/Neutral) AdjustPH Adjust pH > 11 (Use 1M NaOH) Crude->AdjustPH Extract Extract with Ether (Et2O) Avoid DCM if possible (Boiling Point issues) AdjustPH->Extract Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Decision Do you need isolated solid? Dry->Decision NoPath NO (Use in next step) Decision->NoPath Next Rxn YesPath YES (Need Solid) Decision->YesPath Storage Telescope Concentrate gently to ~10% volume. Do NOT evaporate to dryness. Add next solvent. NoPath->Telescope SaltFormation Add HCl in Dioxane/Ether to the Ether extract. YesPath->SaltFormation Precipitate Precipitate forms immediately. Filter and dry solid salt. SaltFormation->Precipitate

Caption: Workflow for handling volatile BCP-amines. Prioritize salt formation over free-base isolation.

Detailed Protocols
Protocol A: "Salt Switching" (HCl to Free Base Solution)

Use this when you need a solution of the amine for a reaction in DCM or THF.

  • Suspend: Place 1.0 g of this compound HCl in a separatory funnel.

  • Partition: Add 15 mL of DCM (or Diethyl Ether) and 15 mL of 1M NaOH (or Saturated

    
    ).
    
  • Shake: Shake vigorously for 2 minutes. The solid should dissolve completely as it partitions.

  • Separate: Drain the organic layer.

  • Re-extract: Extract the aqueous layer once more with 10 mL of DCM.

  • Dry: Combine organic layers and dry over anhydrous

    
     for 10 minutes.
    
  • Filter: Filter off the drying agent.

  • Use: Use this solution immediately for your next reaction. Do not concentrate to dryness.

Protocol B: Purification by Trituration

Use this if your product (as a salt) is impure or colored.

  • Dissolve: Dissolve the crude salt in the minimum amount of Methanol (warm if necessary).

  • Precipitate: Add 10 volumes of Diethyl Ether (or MTBE) dropwise with stirring.

  • Crystalize: A white precipitate should form. Cool on ice for 30 minutes.

  • Filter: Filter the solid and wash with cold Ether.

  • Dry: Dry under vacuum (the salt is not volatile, only the free base is).

References
  • Synthesis and Properties of BCP Amines

    • Title: Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
    • Source: French-Ukrainian Journal of Chemistry, 2024, Vol 12, Issue 01.[8]

    • URL:[Link]

  • Basicity and Nucleophilicity of BCP Amines

    • Title: Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[9]

    • Source: National Institutes of Health (PMC/HHS Author Manuscripts), 2020.
    • URL:[Link]

  • Bioisostere Applications & Solubility

    • Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.[1][6]

    • Source: PharmaBlock Whitepaper.[1]

  • pKa Data (General BCP Amine Context)

    • Title: Fluoro-bicyclo[1.1.
    • Source: ChemRxiv, 2021.
    • URL:[Link][4][5]

Sources

Technical Support: 3-Methylbicyclo[1.1.1]pentan-1-amine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BCP-3ME-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Chemistry Division

Executive Summary: The BCP "Steric" Paradox

Welcome to the BCP Coupling Support Center. You are likely here because your coupling reactions with 3-methylbicyclo[1.1.1]pentan-1-amine (3-Me-BCP-amine) are stalling or suffering from low yields.

The Core Issue: Researchers often misattribute the low reactivity of BCP amines solely to steric hindrance . While the bicyclic cage is bulky (comparable to a tert-butyl group), the bridgehead amine is actually exceptionally nucleophilic due to the unique strain-release geometry of the cage, which exposes the nitrogen lone pair.

If your reaction is failing, it is rarely because the amine is "too hindered" to attack. It is usually due to one of three specific failure modes:

  • Volatility-Induced Loss: The free base is highly volatile and is lost during workup or reaction setup.

  • Incomplete Salt Neutralization: The HCl salt (standard supply form) requires specific bases to fully liberate the amine without suppressing the coupling agent.

  • Ligand Mismatch (Pd-Catalysis): In Buchwald-Hartwig couplings, the rigid BCP cage prevents the "flex" required by standard ligands, necessitating specialized bulky phosphines.

This guide provides the protocols to overcome these specific barriers.

Module 1: Amide Bond Formation

User Issue: “I’m using EDC/HOBt or HATU with DIPEA, but conversion is <30%.”

Root Cause Analysis

While 3-Me-BCP-amine is nucleophilic, its bridgehead geometry creates a "cone of protection." If the carboxylic acid partner is also hindered (e.g., ortho-substituted aromatics), the transition state becomes too crowded for standard carbodiimides (EDC). Furthermore, if you are using the HCl salt, DIPEA may not effectively deprotonate the amine in non-polar solvents due to the formation of tight ion pairs.

Optimization Protocol: The "Gold Standard" HATU Method

We recommend switching to a high-activity urea/uronium system with a stronger, non-nucleophilic base.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv).

  • Base: 2,4,6-Collidine (3.0 equiv). Why? Collidine breaks ion pairs better than DIPEA and suppresses N-acyl urea side products.

  • Solvent: DMF or NMP (Polarity helps stabilize the polar transition state).

Step-by-Step Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Add HATU (1.2 equiv) and Collidine (1.5 equiv). Stir for 5 minutes to form the activated ester.

  • CRITICAL STEP: Add 3-Me-BCP-amine HCl (1.2 equiv) and the remaining Collidine (1.5 equiv) simultaneously.

    • Technical Note: Do not pre-free-base the amine in a separate flask; you will lose it to evaporation.

  • Stir at RT for 2 hours. If incomplete, heat to 50°C.

Troubleshooting Visualization

AmideCoupling Start Start: Amide Coupling Fails CheckSalt Are you using HCl Salt? Start->CheckSalt Volatile Risk: Volatility Loss. Do NOT pre-base. CheckSalt->Volatile Yes Agent Current Coupling Agent? CheckSalt->Agent No (Free base) Volatile->Agent SwitchHATU Switch to HATU + Collidine (See Protocol) Agent->SwitchHATU EDC/DCC StericAcid Is Acid Partner Hindered? Agent->StericAcid HATU/COMU AcidChloride Generate Acid Chloride (SOCl2 or Oxalyl Cl) StericAcid->AcidChloride No Microwave Microwave: 80°C, 20 min Solvent: NMP StericAcid->Microwave Yes

Figure 1: Decision tree for optimizing amide coupling with BCP-amines.

Module 2: Buchwald-Hartwig Amination (N-Arylation)

User Issue: “Standard Pd(OAc)2/BINAP conditions yield <10% product. The catalyst seems to die.”

Root Cause Analysis

The rigid BCP cage creates significant steric clash with the phosphine ligand on the Palladium center during the reductive elimination step. Standard ligands like BINAP or dppf are too "tight." You need a ligand that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.

The Solution: Dialkylbiaryl Phosphines

BrettPhos and RuPhos are the ligands of choice. They form a "pocket" that accommodates the BCP cage.

Recommended Conditions (Buchwald Gen. 3/4):

Component Recommendation Function
Pre-catalyst BrettPhos Pd G3 or RuPhos Pd G3 Ensures 1:1 Pd:Ligand ratio; rapid activation.
Base NaOtBu or LHMDS Strong base required. LHMDS is milder if functional groups are sensitive.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point, good solubility.

| Temperature | 80°C - 100°C | Energy required to overcome the reductive elimination barrier. |

Protocol:

  • Charge reaction vial with Aryl Halide (1.0 equiv), 3-Me-BCP-amine HCl (1.2 equiv), and BrettPhos Pd G3 (0.02 - 0.05 equiv).

  • Purge with Nitrogen/Argon.

  • Add Solvent (anhydrous, degassed).

  • Add LHMDS (1.0M in THF, 2.5 equiv) dropwise.

    • Note: Using LHMDS acts as both base and "ammonia equivalent" scavenger if decomposition occurs, but primarily it deprotonates the HCl salt instantly.

  • Heat to 90°C for 4-16 hours.

Mechanism & Ligand Interaction

Buchwald Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Risk!) OxAdd->AmineBind BCP-NH2 Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim BrettPhos facilitates this step RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical steric bottleneck at the Amine Coordination/Reductive Elimination stage.

Module 3: Handling & Physical Properties

User Issue: “My yield varies wildly between batches.”

The Volatility Trap

3-Me-BCP-amine (free base) has a molecular weight of ~97 g/mol and a compact, spherical shape. This gives it a high vapor pressure, similar to camphor or adamantane derivatives.

Critical Handling Rules:

  • Never rotovap the free base to dryness. If you perform a liquid-liquid extraction (e.g., DCM/NaOH), do not evaporate the organic layer completely. Add HCl in ether/dioxane before concentration to trap it as the salt.

  • Storage: Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. These are non-volatile solids stable at room temperature.

  • Stoichiometry: When using the HCl salt, always calculate base equivalents based on Amine HCl + Acid Proton. You need at least 2 equivalents of base (1 to free the amine, 1 to neutralize the coupling byproduct).

FAQ: Frequently Asked Questions

Q: Can I use SNAr (Nucleophilic Aromatic Substitution) to couple this amine? A: Yes, but only with highly activated electrophiles (e.g., 2-fluoro-4-nitrobenzene).

  • Tip: Use DMSO as solvent. The high dielectric constant stabilizes the Meisenheimer complex. Use KF/Alumina or DIPEA at 100°C. If the aryl halide is not electron-deficient, SNAr will fail; switch to Buchwald conditions.

Q: Is the 3-methyl group adding steric hindrance compared to the unsubstituted BCP? A: Minimally at the reaction center. The BCP cage is rigid; the 3-position is on the "tail," pointing away from the nucleophilic nitrogen. However, it increases lipophilicity (LogP), which can affect solubility in polar coupling solvents. Ensure your solvent choice (DMF/DMAc) can solubilize the lipophilic tail.

Q: Why not use a mixed anhydride (IBCF/NMM)? A: Mixed anhydrides are sensitive to moisture and require strict temperature control (-15°C). Given the slower kinetics of BCP-amine coupling (due to the cage bulk), the activated anhydride often decomposes before the amine attacks. HATU or Acid Chlorides are more robust.

References

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Nature Communications, 2019. (Demonstrates that BCP amines are intrinsically nucleophilic despite bulk).

  • Saturated Bioisosteres of Benzene: Where to Go Next? Journal of Medicinal Chemistry, 2015. (Review of BCP properties and handling).

  • Practical Guide to Amide Bond Formation. Chemical Reviews, 2011. (Foundational text for coupling agent selection).

  • Buchwald-Hartwig Amination of Hindered Amines. Journal of the American Chemical Society, 2008. (BrettPhos development).[1]

Sources

stability of 3-methylbicyclo[1.1.1]pentan-1-amine free base vs salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methylbicyclo[1.1.1]pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique building block. As a highly sought-after bioisostere for the tert-butyl group and a saturated analogue of aromatic systems, understanding the nuances of its handling and stability is critical for successful application in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in drug discovery?

A1: The bicyclo[1.1.1]pentane (BCP) cage is a rigid, three-dimensional scaffold that offers several advantages over traditional moieties like phenyl rings or tert-butyl groups.[4][5] Key benefits include:

  • Improved Physicochemical Properties: BCP derivatives often exhibit enhanced aqueous solubility, and permeability compared to their aromatic counterparts.[1][2][6]

  • Enhanced Metabolic Stability: The saturated sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved pharmacokinetic profiles.[4][5][7]

  • Reduced Non-Specific Binding: The non-planar structure of the BCP moiety can reduce non-specific binding to off-target proteins.[4]

  • Novel Chemical Space: As a non-classical bioisostere, it allows for exploration of novel chemical space and can be a valuable tool for "escaping flatland" in medicinal chemistry design.[6]

Q2: Why is this compound often supplied as a hydrochloride (HCl) salt?

A2: Like many primary amines, this compound is typically supplied as a hydrochloride salt for several practical reasons:

  • Enhanced Stability: The salt form is generally more crystalline, less volatile, and less prone to degradation than the corresponding free base. The lone pair of electrons on the nitrogen atom of the free base can be susceptible to oxidation, especially during long-term storage.

  • Improved Handling: The salt is a solid that is easier to weigh and handle compared to the free base, which may be a low-melting solid or an oil. Commercial suppliers often list the hydrochloride salt as a solid.[8][9]

  • Increased Solubility in Protic Solvents: The hydrochloride salt typically has better solubility in protic solvents like water and alcohols.

Q3: What are the recommended storage conditions for the free base and the HCl salt?

A3: Proper storage is crucial to maintain the integrity of the compound.

  • Hydrochloride Salt: Store in a tightly sealed container in a cool, dry place. Inert atmosphere storage is recommended for long-term stability.

  • Free Base: The free base is more sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize potential degradation. It is advisable to use the free base shortly after its preparation or liberation from the salt.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: My this compound free base appears to be degrading over time, showing new impurities by LC-MS and NMR.

  • Probable Cause: The free base, having a reactive primary amine, is susceptible to several degradation pathways:

    • Oxidation: The nitrogen lone pair can be oxidized by atmospheric oxygen, leading to various byproducts.

    • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates or ureas, especially in the presence of moisture.

    • Reaction with Aldehydes/Ketones: If stored in solvents that may contain aldehyde or ketone impurities (e.g., acetone), imine formation can occur.

  • Solution:

    • Always handle the free base under an inert atmosphere. Use nitrogen or argon for all transfers and reactions.

    • Use freshly purified, anhydrous solvents.

    • Store the free base at low temperatures (2-8 °C) under an inert atmosphere. For long-term storage, consider storing as the HCl salt.

    • If degradation is suspected, repurify the free base before use. This can be done by distillation or by converting it to the HCl salt, recrystallizing the salt, and then liberating the free base again.

Issue 2: I am having difficulty isolating the free base after a reaction workup.

  • Probable Cause: The free base of this compound is relatively volatile and can have some water solubility, leading to losses during extraction and solvent removal.

  • Solution:

    • Use a suitable solvent for extraction. A less volatile, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether is recommended.[10]

    • Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction to decrease the solubility of the amine in the aqueous phase.

    • Perform multiple extractions with smaller volumes of organic solvent to ensure complete removal of the product from the aqueous layer.

    • Be gentle during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. Avoid heating the flask excessively.

Issue 3: My reaction with the free base is giving low yields, and I suspect incomplete conversion from the HCl salt.

  • Probable Cause: Incomplete neutralization of the HCl salt will result in a lower concentration of the reactive free base. The presence of the ammonium salt in the reaction mixture can also interfere with certain reaction types.

  • Solution:

    • Ensure complete neutralization. Use a slight excess of a suitable base (e.g., NaOH, K₂CO₃) and stir for an adequate amount of time.

    • Confirm the pH of the aqueous layer is basic (pH > 10) after neutralization and before extraction.

    • Consider using an organic base like triethylamine (Et₃N) in an organic solvent if the reaction is sensitive to water.[11]

Experimental Protocols

Protocol 1: Liberation of this compound Free Base from its Hydrochloride Salt

This protocol describes the conversion of the stable HCl salt to the free base for use in chemical reactions.

Materials:

  • This compound hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Deionized water

  • Methyl tert-butyl ether (MTBE) or Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound HCl salt in a minimal amount of deionized water in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a 1 M aqueous solution of NaOH or a saturated solution of K₂CO₃ with stirring until the pH of the solution is >10 (confirm with pH paper).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with MTBE or Et₂O (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Carefully remove the solvent under reduced pressure at a low temperature (<30 °C). The resulting product is the free base, which should be used immediately or stored under an inert atmosphere at a low temperature.

Protocol 2: Formation of this compound Hydrochloride Salt

This protocol is useful for the purification and stable storage of the amine.

Materials:

  • This compound free base

  • Anhydrous diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • HCl solution (e.g., 2 M in diethyl ether or 4 M in dioxane)

Procedure:

  • Dissolve the crude this compound free base in a minimal amount of anhydrous Et₂O or MTBE.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the HCl solution dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous Et₂O or MTBE.

  • Dry the white solid under vacuum to yield the pure hydrochloride salt. A procedure for a similar compound, (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride, involves trituration with Et₂O to obtain the solid.[10]

Data Summary

PropertyThis compound Free BaseThis compound HCl Salt
Molecular Formula C₆H₁₁N[12][13]C₆H₁₂ClN[9]
Molecular Weight 97.16 g/mol [12][13]133.62 g/mol [9]
Physical Form Likely a low-melting solid or oilWhite solid[10]
Stability Sensitive to air and moisture. Prone to oxidation and reaction with CO₂.Stable, crystalline solid.
Handling Requires inert atmosphere. Can be volatile.Easy to handle and weigh.
Storage 2-8 °C under inert atmosphere.Room temperature, in a dry, dark place.[14]

Visual Workflows

Free_Base_Liberation HCl_Salt HCl Salt in Water Add_Base Add aq. NaOH/K₂CO₃ (pH > 10) HCl_Salt->Add_Base Extraction Extract with Et₂O or MTBE Add_Base->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Removal (Low Temp) Drying->Evaporation Free_Base Pure Free Base Evaporation->Free_Base

Caption: Workflow for liberating the free base.

Salt_Formation Free_Base Free Base in Anhydrous Ether Add_HCl Add HCl Solution (in Ether/Dioxane) Free_Base->Add_HCl Precipitation Precipitate Forms Add_HCl->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying HCl_Salt Pure HCl Salt Drying->HCl_Salt

Caption: Workflow for HCl salt formation.

Decision_Tree Start Application? Storage Long-term Storage or Purification Start->Storage Yes Reaction Reaction (e.g., Amide Coupling) Start->Reaction No Use_Salt Use HCl Salt Storage->Use_Salt Use_Free_Base Use Free Base Reaction->Use_Free_Base

Caption: Decision tree for choosing the appropriate form.

References

  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15).
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC. (n.d.).
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. (n.d.).
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - PharmaBlock. (n.d.).
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor - ResearchGate. (n.d.).
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry - Thieme E-Books & E-Journals -. (n.d.).
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023, May 16).
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - French-Ukrainian Journal of Chemistry. (n.d.).
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes | PNAS. (2021, July 8).
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (2025, April 8).
  • This compound HCl | 796963-34-3 - Sigma-Aldrich. (n.d.).
  • This compound hydrochloride | 796963-34-3 - J&K Scientific. (n.d.).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC. (n.d.).
  • This compound 796963-33-2 wiki - Guidechem. (n.d.).
  • 3-Methylbicyclo(1.1.1)pentan-1-amine hydrochloride - Appretech Scientific Limited. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15).
  • 22287-35-0|Bicyclo[1.1.1]pentan-1-amine hydrochloride - BLDpharm. (n.d.).

Sources

troubleshooting nucleophilic substitution with BCP amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Chemistry Subject: Troubleshooting Nucleophilic Substitution & Coupling with BCP Amines Ticket ID: BCP-SUB-001 Status: Open Support Tier: Senior Application Scientist

Welcome to the BCP Chemistry Solutions Center

You have reached the specialized support tier for high-strain bioisosteres. We understand that while Bicyclo[1.1.1]pentan-1-amines (BCP amines) are powerful tools for improving metabolic stability and solubility in drug discovery (replacing tert-butyl or phenyl groups), their unique electronic and steric profiles often cause standard coupling protocols to fail.

This guide is structured to troubleshoot your specific experimental failures, moving from fundamental reactivity checks to advanced catalytic interventions.

Module 1: Diagnostic & Reactivity Profiling

User Query: "Why is my BCP amine reacting significantly slower than a standard alkyl amine (e.g., isopropylamine) in SNAr or amide coupling?"

Technical Diagnosis: The issue is likely a misunderstanding of the steric/electronic mismatch . While BCP amines are


-rich, they are not identical to standard alkyl amines.
  • Steric Bulk (The Cone Angle Factor):

    • The BCP core is rigid.[1] The bridgehead amine has a cone angle of ~106°, which is comparable to tert-butylamine.[2]

    • Implication: In crowded electrophiles (e.g., ortho-substituted heteroaryl halides), the BCP amine struggles to access the trajectory required for the transition state, specifically in

      
       mechanisms.
      
  • Basicity (pKa) & Nucleophilicity:

    • Fact: The bridgehead carbon has increased s-character compared to a standard cyclohexane ring due to ring strain.

    • Result: BCP amines are generally less basic than standard secondary alkyl amines but more basic than anilines.

    • Troubleshooting Step: If you are using a weak base (like bicarbonate) that works for aliphatic amines, it may be insufficient. If you are using conditions optimized for anilines, the BCP amine might be too basic and protonate under acidic catalysis.

Data Comparison Table: BCP vs. Common Amines

PropertyAnilineBCP-Aminetert-ButylamineImpact on Protocol
Hybridization

Strained


BCP has unique orbital overlap.
Approx. pKa (Conj. Acid) ~4.6~9.0 - 9.5*10.68BCP requires stronger bases than anilines.
Nucleophilicity LowModerate-HighModerate (Steric drag)BCP is a better nucleophile than aniline but sterically hindered.
Common State Liquid/SolidVolatile Solid/SaltVolatile LiquidWarning: Free-based BCP amines sublime easily.

*Note: pKa varies with substituents on the 3-position of the BCP cage.

Module 2: Troubleshooting Reactions

User Query: "I am trying to attach a BCP amine to a 2-chloropyridine/4-chloropyrimidine, but conversion stalls at 30%."

Root Cause Analysis:

  • Leaving Group Quality: Chloride is often too poor for the sterically demanding BCP amine.

  • Salt Effect: If you used the HCl salt of the BCP amine without sufficient excess base, the reaction acidifies and stalls.

  • Solvent Effect: Standard solvents (THF/DCM) are too non-polar to stabilize the Meisenheimer complex with a bulky nucleophile.

Protocol: The "Turbo"


 for BCP Amines 
  • Reagents:

    • Electrophile: Switch from Aryl-Cl to Aryl-F (Fluorine is the superior leaving group for

      
       due to high electronegativity increasing ipso-carbon electrophilicity).
      
    • Base: DIPEA (3.0 equiv) or

      
       (2.5 equiv).
      
    • Solvent: DMSO or NMP (High dielectric constant is critical). Green alternative: N-Butylpyrrolidinone (NBP).

    • Temperature: 100–120 °C.

Step-by-Step Troubleshooting:

  • The "Salt Break" Check:

    • Are you using BCP-amine•HCl?

    • Do NOT free-base it separately (risk of loss due to volatility).

    • DO add the salt directly to the DMSO/Base mixture and stir for 15 mins before adding the electrophile. This generates the free amine in situ.

  • The Leaving Group Swap:

    • If 2-Cl-pyridine fails, synthesize or buy the 2-F-pyridine analog. The reaction rate can increase by 10-100x.

  • Microwave Acceleration:

    • BCP amines are thermally stable. Run the reaction at 140 °C for 30 mins in a microwave reactor to overcome the steric activation energy barrier.

Module 3: Advanced Coupling (Buchwald-Hartwig)

User Query: "My electrophile is an unactivated aryl bromide.


 is impossible. Standard Pd conditions (Pd(PPh3)4) failed."

Technical Solution: Standard Pd catalysts failed because BCP amines are sterically bulky primary amines. They suffer from slow reductive elimination or competitive


-hydride elimination (though less likely with BCP, the catalyst can die).

Recommended Catalytic System:

  • Precatalyst: Use Pd-G4 or Pd-G6 precatalysts (e.g., BrettPhos Pd G4). Avoid

    
     as generation of 
    
    
    
    is unreliable.
  • Ligand Selection (Critical):

    • Primary BCP Amines: Use BrettPhos or tBuBrettPhos .[3] These bulky, electron-rich ligands facilitate the coupling of hindered amines.

    • Secondary BCP Amines: Use RuPhos .[3]

  • Base:

    
     (Sodium tert-butoxide) or LHMDS. Weak bases (
    
    
    
    ) often fail here.

Workflow Diagram: Coupling Decision Tree

BCP_Coupling_Logic Start Start: Coupling BCP Amine + Aryl Halide Check_E Is the Aryl Halide Activated? (e.g., Pyridine, Pyrimidine, NO2-Ph) Start->Check_E SNAr Attempt SNAr Check_E->SNAr Yes Buchwald Buchwald-Hartwig Coupling Check_E->Buchwald No (Unactivated) LeavingGroup Check Leaving Group SNAr->LeavingGroup Switch_F Switch Cl/Br to Fluorine Use DMSO, 120°C LeavingGroup->Switch_F Low Yield? Ligand_Select Ligand Selection Buchwald->Ligand_Select BrettPhos Primary BCP-NH2: Use BrettPhos Pd G4 Base: NaOtBu Ligand_Select->BrettPhos RuPhos Secondary BCP-NHR: Use RuPhos Pd G4 Base: LHMDS Ligand_Select->RuPhos

Caption: Decision logic for selecting the correct coupling methodology based on electrophile activation and amine substitution.

Module 4: Synthesis & Stability FAQs

User Query: "I need to make a specific BCP amine from [1.1.1]propellane. Is the BCP cage stable to the acid workup?"

Stability Guide:

  • Acid Stability: The BCP cage is surprisingly robust. It survives 4M HCl and TFA. You can confidently form the HCl salt.

  • Radical Instability: The cage can open under specific radical conditions or high strain, but generally, once the amine is formed, it is stable.

  • Propellane Handling: The precursor, [1.1.1]propellane, is volatile and unstable. It must be stored in solution (ether/THF) at -20°C.

Strain-Release Amination Workflow: To synthesize the amine, you typically perform a radical addition or "strain-release" reaction.

Propellane_To_Amine Propellane [1.1.1]Propellane Intermediate Anionic Intermediate Propellane->Intermediate Strain Release (Nucleophilic Attack) Reagent Reagent: Turbobasic Amine (e.g., LiHMDS/Amine) Reagent->Intermediate Quench Quench (HCl/MeOH) Intermediate->Quench Product BCP-Amine Salt Quench->Product Precipitation

Caption: General workflow for converting [1.1.1]propellane to BCP amine salts via strain-release chemistry.

References & Further Reading

  • Reactivity of BCP Amines: Lu, Y., & Chen, C. (2023).[2] Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. Link

  • Comprehensive Review: Mykhailiuk, P. K. (2021). Bicyclo[1.1.1]pentanes: Synthesis and Application. Chemical Reviews. Link

  • Buchwald Coupling Guide: Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Propellane Chemistry: Turbomes, K., et al. (Baran Lab). (2016).[5] Practical Synthesis of Bicyclo[1.1.1]pentylamines. Journal of the American Chemical Society. Link

For further assistance, please reply to this ticket with your specific substrate structure and NMR solvent details.

Sources

Technical Guide: Optimizing Workup Procedures for Bicyclo[1.1.1]pentane (BCP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[1.1.1]pentan-1-amines are critical bioisosteres for para-substituted anilines and tert-butyl groups in modern drug discovery. While the BCP cage confers improved metabolic stability and solubility compared to phenyl rings, the isolation of the primary amine presents unique challenges. Users frequently report yield losses of >40% during concentration due to the high volatility of the free base and difficulties in phase separation due to the amphiphilic nature of the BCP core.

This guide provides field-proven protocols to maximize recovery, focusing on salt formation strategies and "telescoping" workflows to mitigate volatility.

Troubleshooting & FAQ: The "Why" Behind the Failures
Q1: "I synthesized the BCP-amine, but after rotary evaporation, my flask is empty or the yield is <20%. Where did it go?"

Diagnosis: Volatility-Induced Loss. Technical Insight: Bicyclo[1.1.1]pentan-1-amine (free base) is highly volatile. Unlike aniline (bp 184°C), the BCP scaffold is compact and globular, leading to weaker intermolecular Van der Waals interactions and a significantly lower boiling point. If you apply high vacuum (<10 mbar) or heat the water bath >30°C while the amine is in its free base form, it will co-evaporate with the solvent. Solution:

  • Never concentrate the free base to dryness under high vacuum.

  • Preferred: Isolate as a hydrochloride or tosylate salt (See Protocol A).

  • Alternative: If the free base is required, concentrate at >100 mbar and 0°C, leaving a small volume of solvent, or use a "keeper" solvent (e.g., toluene) if compatible with the next step.

Q2: "My product is stuck in the aqueous layer during extraction. Standard EtOAc/Water workup isn't working."

Diagnosis: Amphiphilic Phase Partitioning. Technical Insight: The BCP core is lipophilic, but the primary amine (pKa ~8.2 for the conjugate acid) is highly polar. In acidic or neutral media, the equilibrium shifts toward the charged ammonium species, which is water-soluble. Even as a free base, the low molecular weight (C5H9N, MW ~83 g/mol ) allows significant water solubility. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) or K2CO3 to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Switch: Use DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether) instead of EtOAc. DCM is superior for extracting low MW amines.

  • pH Control: Ensure the aqueous layer is pH > 12 using 2M NaOH before extraction to ensure the amine is fully deprotonated.

Q3: "I see decomposition spots on TLC. Is the BCP cage opening?"

Diagnosis: Precursor Instability vs. Cage Stability. Technical Insight: The BCP cage itself is remarkably robust (strain energy ~66 kcal/mol) and generally does not open under standard workup conditions. However, if you are synthesizing it from [1.1.1]propellane , residual propellane is unstable and can polymerize, creating "streaky" baselines. Solution:

  • Ensure complete consumption of the propellane precursor before workup.

  • If the amine is derived from a Curtius rearrangement (using DPPA), ensure the intermediate isocyanate is fully hydrolyzed.

Optimized Experimental Protocols
Protocol A: Isolation as Hydrochloride Salt (Gold Standard)

Best for: Long-term storage, solid handling, and preventing volatility loss.

  • Reaction Quench: Upon completion of the reaction (e.g., deprotection of N-Boc-BCP-amine with HCl/Dioxane or TFA), do not neutralize.

  • Concentration: Concentrate the reaction mixture to roughly 1/4 volume (if in Dioxane/EtOAc).

  • Precipitation:

    • Dilute the residue with anhydrous Diethyl Ether (Et2O) or MTBE (approx. 10 volumes).

    • Cool the mixture to 0°C.

    • Add 2.0 equivalents of 4M HCl in Dioxane dropwise.

  • Filtration: A white precipitate (BCP-amine·HCl) should form immediately.

    • Filter the solid under a stream of nitrogen (to prevent moisture absorption, as salts can be hygroscopic).

    • Wash the cake with cold Et2O.

  • Drying: Dry under vacuum at room temperature.

    • Result: Stable, non-volatile white powder.

Protocol B: "Cold" Isolation of Free Base

Best for: Immediate use in nucleophilic substitutions where salt is undesirable.

  • pH Adjustment: Cool the aqueous reaction mixture to 0°C. Basify to pH >12 using 5M NaOH.

  • Extraction:

    • Extract 3x with DCM (Dichloromethane). Note: DCM is preferred over Ether due to higher extraction efficiency for polar amines.

  • Drying: Dry combined organics over anhydrous Na2SO4 (Sodium Sulfate). Avoid MgSO4 as it can act as a weak Lewis acid and trap some amines.

  • Concentration (CRITICAL STEP):

    • Do NOT use high vacuum.

    • Set Rotary Evaporator to 250 mbar and Bath Temperature to 20°C .

    • Concentrate until a small volume remains (e.g., ~5 mL). Do not go to dryness.

  • Quantification: Determine concentration via NMR using an internal standard (e.g., trimethoxybenzene) and use the solution directly.

Protocol C: The "Telescoping" Strategy (Yield Saver)

Best for: Amide couplings or Reductive aminations.

  • Concept: Avoid isolation entirely.

  • Procedure:

    • Perform the deprotection (e.g., Boc removal) using TFA/DCM .

    • Evaporate volatiles (TFA/DCM) carefully.

    • Redissolve the crude ammonium trifluoroacetate salt in the coupling solvent (e.g., DMF or DMF/DCM).

    • Add the coupling partner (Carboxylic acid) and coupling reagent (e.g., HATU).

    • Add DIPEA (Diisopropylethylamine) in excess (3-4 equivalents) to neutralize the salt in situ and drive the reaction.

    • Benefit: Zero loss due to volatility; minimal handling.

Technical Data & Comparison
FeatureFree Base (BCP-NH2)Hydrochloride Salt (BCP-NH2·HCl)
Physical State Colorless Oil / Low-melting solidWhite Crystalline Solid
Volatility High (Sublimes/Evaporates)None (Stable Solid)
Solubility DCM, MeOH, Et2O, Water (Partial)Water, MeOH, DMSO
pKa (Conj. Acid) ~8.2 (Est.)[1]N/A
Storage Stability Poor (Oxidation/Carbonate formation)Excellent (>1 year at RT)
Preferred Workup Protocol B or CProtocol A
Decision Logic for Workup (Visualization)

WorkupStrategy Start Crude Reaction Mixture (BCP-Amine) CheckForm Is the product currently protected (e.g., Boc)? Start->CheckForm Deprotect Deprotection Step (acidic conditions) CheckForm->Deprotect Yes NextStep What is the NEXT step? CheckForm->NextStep No (Already Free/Salt) Deprotect->NextStep Isolation Long-term Storage or Shipping NextStep->Isolation Storage Coupling Amide Coupling / Derivatization NextStep->Coupling Coupling Nucleophilic Nucleophilic Substitution (Requires Free Base) NextStep->Nucleophilic Substitution ProtocolA PROTOCOL A: Isolate as HCl Salt (Precipitate from Ether) Isolation->ProtocolA ProtocolC PROTOCOL C: Telescoping (Neutralize in situ) Coupling->ProtocolC ProtocolB PROTOCOL B: Cold Extraction (Do NOT evaporate to dryness) Nucleophilic->ProtocolB

Figure 1: Decision tree for selecting the optimal workup procedure based on downstream applications.

References
  • Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Source:JACS Au (2023). A comprehensive review of BCP synthesis and bioisostere applications.

  • Practical Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride. Source:Journal of Organic Chemistry (Baran Lab & Pfizer). Details the scalable synthesis and salt isolation to prevent volatility loss.

  • Bicyclo[1.1.1]pentan-1-amine Hydrochloride Product Data. Source:Sigma-Aldrich. Physical property data confirming the stability of the hydrochloride salt form.[2]

  • pKa and Physicochemical Properties of BCP Amines. Source:ChemRxiv (Enamine). Comparative analysis of fluorinated and non-fluorinated BCP amine basicity.

Sources

storage conditions to prevent degradation of 3-methyl-BCP-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the storage and handling of 3-methylbicyclo[1.1.1]pentan-1-amine (and its salts). It is designed for researchers encountering stability issues such as precipitate formation, yellowing, or loss of titer.

Compound ID: this compound CAS (Free Base): 796963-33-2 | CAS (HCl Salt): 796963-34-3 Chemical Class: Strained Cage Amine / Bioisostere[1]

Core Storage Directive

The Golden Rule: Store this compound as the Hydrochloride (HCl) salt whenever possible. The free base is kinetically unstable in air due to rapid carbamate formation and potential volatility.

Stability Matrix: Salt vs. Free Base
ParameterHCl Salt (Recommended) Free Base (High Risk)
Physical State White to off-white powderColorless liquid or low-melting solid
Primary Threat Hygroscopicity (Moisture absorption)Atmospheric CO₂ (Carbamate formation)
Volatility NegligibleModerate to High (Sublimation risk)
Storage Temp -20°C (Long-term) / 4°C (Active use)-80°C (Strict requirement)
Atmosphere Desiccated, Inert Gas (Argon/N₂)Strictly Inert (Glovebox preferred)
Shelf Life >2 Years (properly stored)<1 Month (if opened repeatedly)

Degradation Mechanisms (Visualized)

Users often report that their clear liquid free base turns into a white solid or crust. This is not freezing; it is a chemical reaction with atmospheric CO₂.

degradation_pathways Compound 3-Methyl-BCP-Amine (Free Base) Carbamate Carbamate Salt (White Solid Precipitate) Compound->Carbamate + CO₂ (Air Exposure) Rapid Reaction Oxide N-Oxide (Yellow Discoloration) Compound->Oxide + O₂ (Slow Oxidation) Salt HCl Salt (Stable Storage Form) Compound->Salt + HCl (Stabilization)

Figure 1: The primary degradation pathway is the reaction with CO₂ to form a solid carbamate salt. This reaction is reversible but alters stoichiometry.

Troubleshooting & FAQ

Q1: My liquid free base has developed a white crust around the cap. Is it contaminated?

  • Diagnosis: This is likely the carbamate salt , formed by the amine reacting with CO₂ in the air. BCP-amines are strong nucleophiles and capture CO₂ rapidly.[1]

  • Solution: Do not scrape the crust into the bulk solution. If the bulk is still liquid, transfer it immediately to a new argon-purged vial.[1] If the entire sample has solidified, you may need to regenerate the free base using a basic wash (NaOH) and extraction, though titer loss is expected.

Q2: Can I store the free base in a -20°C freezer?

  • Warning: Only if the seal is perfect (e.g., Parafilm over a screw cap is insufficient). Standard freezers have high CO₂ levels and moisture.

  • Protocol: We recommend storing the free base as a solution in a non-nucleophilic solvent (e.g., anhydrous THF or DCM) in a sealed, septum-capped vial under Argon, rather than as a neat liquid.

Q3: The compound has turned yellow. Can I still use it?

  • Diagnosis: Yellowing indicates oxidation (N-oxide formation).[1]

  • Impact: For robust reactions (e.g., amide coupling with excess amine), it may still work. For sensitive catalysis (e.g., Pd-catalyzed cross-coupling), purify via distillation or recrystallization (if salt) before use.

Q4: How do I weigh out the free base without degradation?

  • Best Practice: Do not weigh the free base in open air.

    • Tare a septum-capped vial containing solvent.[1]

    • Use a gas-tight syringe to transfer the specific volume of amine (density ~0.9-1.0 g/mL, verify specific batch).[1]

    • Calculate mass by difference or volume.

Recommended Handling Workflows

Workflow A: Converting Free Base to Stable Salt (Recommended)

If you purchased the free base but will not use it all immediately, convert it to the HCl salt for storage.

  • Dissolve: Dilute the free base in diethyl ether or dioxane (0.1 M).

  • Acidify: Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: The white HCl salt will precipitate immediately.

  • Isolate: Filter under inert atmosphere or centrifuge.

  • Dry: Vacuum dry to remove excess HCl/solvent.

  • Store: Store the resulting powder at -20°C with desiccant.

Workflow B: Using the HCl Salt in Synthesis

Since the HCl salt is the stable form, most reactions require an in situ free-base release.

  • Suspension: Suspend the 3-methyl-BCP-amine HCl in the reaction solvent (e.g., DMF, DCM).

  • Release: Add a tertiary base (e.g., DIPEA, TEA) or inorganic base (Cs₂CO₃).

    • Stoichiometry: Use at least 1.1 equivalents of base relative to the HCl salt.

  • Proceed: Add the electrophile immediately after the base.

References

  • Ambeed . Safety Data Sheet: this compound HCl. Accessed 2024.[2] Link

  • Sigma-Aldrich .[1][3][4][5] Product Detail: this compound hydrochloride.[1][2][4][6] Accessed 2024. Link (Note: Link references general BCP amine class handling).

  • Kanazawa, J. et al. "Intermolecular Radical Addition to [1.1.1]Propellane: Formal [3+1] Cycloaddition Approach to Bicyclo[1.1.1]pentylamines". J. Am. Chem. Soc. 2017, 139, 50, 18146–18149. Link (Discusses BCP-amine synthesis and stability).[1]

  • Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application".[7] Angew. Chem. Int. Ed. 2023.[8] (Authoritative review on BCP handling). Link[1]

Sources

Validation & Comparative

The Bicyclo[1.1.1]pentyl (BCP) Amine Moiety: A Shield Against Metabolism Compared to Aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of robust and effective drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A common culprit in this struggle is the aniline moiety, a versatile building block that often succumbs to rapid metabolic breakdown, curtailing a drug's potential. A promising strategy to circumvent this challenge has emerged in the form of the bicyclo[1.1.1]pentyl (BCP) amine, a rigid, three-dimensional bioisostere that offers a significant shield against metabolic degradation. This guide provides an in-depth comparison of the metabolic stability of BCP amines versus anilines, supported by the fundamental principles of drug metabolism and experimental evidence.

The Aniline Achilles' Heel: Susceptibility to Metabolic Attack

Anilines, while synthetically accessible and capable of forming crucial interactions with biological targets, harbor an inherent vulnerability. Their aromatic nature and the electron-rich amino group make them prime targets for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes in the liver.[1][2][3] This metabolic onslaught can lead to a cascade of undesirable consequences, including rapid clearance, low bioavailability, and the formation of potentially reactive metabolites that can cause toxicity.[2]

The primary metabolic pathways for anilines involve N-dealkylation, N-oxidation, and aromatic hydroxylation.[4][5] These processes, catalyzed by CYP450 enzymes, transform the parent drug into more polar metabolites that are readily excreted from the body, diminishing its therapeutic effect.

The BCP Amine Advantage: A Fortress of Metabolic Resistance

The BCP amine offers a compelling solution to the metabolic instability of anilines. By replacing the flat, electron-rich phenyl ring of aniline with the strained, saturated cage-like structure of the BCP core, a number of advantageous physicochemical properties are conferred, most notably, enhanced metabolic stability.[1][6]

The key to the BCP amine's resilience lies in its three-dimensional, sp³-hybridized carbon framework.[1] This rigid structure is significantly more resistant to the oxidative attacks of CYP450 enzymes compared to the sp²-hybridized carbons of the aniline ring.[6] The C-H bonds in the BCP core are stronger and less accessible to enzymatic oxidation, effectively shielding the amino group and the rest of the molecule from rapid metabolic breakdown.[1] This strategic replacement has been successfully applied to optimize the metabolic profile of drug candidates, including inhibitors of Hsp90.[7]

Quantifying Metabolic Stability: The Liver Microsomal Assay

The "gold standard" for assessing in vitro metabolic stability is the liver microsomal stability assay.[8][9][10] This experiment incubates a test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYP450s.[9] By monitoring the disappearance of the parent compound over time, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined.[8][11][12]

A longer half-life and lower intrinsic clearance in this assay are indicative of greater metabolic stability.[8]

Illustrative Experimental Protocol: Liver Microsomal Stability Assay

The following is a generalized, step-by-step protocol for a typical liver microsomal stability assay:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (compounds with known metabolic fates) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the cofactor NADPH, which is essential for CYP450 activity.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, buffer, and test compound.

    • Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of this line is used to calculate the in vitro half-life (t½).

    • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.[11][12]

Comparative Metabolic Stability Data: BCP Amine vs. Aniline

For instance, studies on aminonorbornanes, another saturated bioisostere for aniline, have demonstrated their improved metabolic profiles in both rat and human liver microsomes compared to their aniline counterparts.[4] These findings provide strong evidence for the general principle that replacing the metabolically vulnerable aniline ring with a saturated, three-dimensional scaffold like a BCP is a viable strategy to enhance drug-like properties.

ParameterAniline-Containing CompoundBCP Amine AnalogRationale for Difference
In Vitro Half-life (t½) Typically ShorterTypically LongerThe sp³-hybridized BCP core is more resistant to CYP450-mediated oxidation than the sp²-hybridized aniline ring.[1][6]
Intrinsic Clearance (CLint) Typically HigherTypically LowerReduced rate of metabolism leads to slower clearance of the compound from the in vitro system.[8]
Primary Metabolic Pathways N-dealkylation, N-oxidation, Aromatic Hydroxylation[4][5]Generally more resistant to these oxidative pathways.The saturated and sterically hindered nature of the BCP core protects against enzymatic attack.[1]

Mechanistic Insights: A Tale of Two Metabolic Fates

The divergent metabolic fates of BCP amines and anilines can be visualized through their interaction with CYP450 enzymes.

Metabolic Pathways of Aniline vs. BCP Amine cluster_aniline Aniline Metabolism cluster_bcp BCP Amine Metabolism Aniline Aniline Derivative CYP450_A CYP450 Enzymes Aniline->CYP450_A Metabolic Attack Metabolites_A Oxidized Metabolites (N-dealkylated, N-oxidized, hydroxylated) CYP450_A->Metabolites_A Clearance_A Rapid Clearance Metabolites_A->Clearance_A BCP_Amine BCP Amine Derivative CYP450_B CYP450 Enzymes BCP_Amine->CYP450_B Resists Attack Stability_B Increased Metabolic Stability CYP450_B->Stability_B

Figure 1. A simplified diagram illustrating the contrasting metabolic fates of aniline and BCP amine derivatives when exposed to CYP450 enzymes.

Conclusion: A Clear Path to More Stable Drug Candidates

The strategic replacement of the metabolically labile aniline moiety with a BCP amine represents a powerful and validated approach in modern drug discovery. The inherent resistance of the BCP's saturated, three-dimensional framework to oxidative metabolism by CYP450 enzymes translates directly to improved metabolic stability, a critical attribute for any successful drug candidate. By understanding the underlying mechanisms and employing robust in vitro assays such as the liver microsomal stability assay, researchers can confidently leverage the BCP amine as a tool to design more durable and efficacious medicines.

References

  • Scott, T. F., & Stephenson, C. R. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 279–283.
  • Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Zhang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1022775.
  • Di, L., & Kerns, E. H. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert Opinion on Drug Discovery, 14(1), 49-62.
  • Scott, T. F., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Serafimova, I. M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1434–1440.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences, 6(2), 1-3.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Fu, C., et al. (2016). Which Molecular Features Affect the Intrinsic Hepatic Clearance Rate of Ionizable Organic Chemicals in Fish?. Environmental Science & Technology, 50(22), 12416-12424.
  • BLDpharm. (2021, December 15). BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
  • van der Watt, E., et al. (2018). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 62(11), e00949-18.
  • Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 33(4), 501-507.
  • Hou, H., et al. (2021). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.

Sources

A Comparative Guide to Enhancing Oral Bioavailability: The Impact of 3-Methylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Oral Bioavailability in Drug Discovery

The oral route of administration remains the most preferred method for drug delivery due to its convenience, cost-effectiveness, and flexibility in dosing schedules.[1][2] However, the journey of an orally administered drug from ingestion to systemic circulation is fraught with challenges that collectively determine its oral bioavailability—the fraction of the administered dose that reaches the bloodstream unchanged. For a drug candidate to be successful, it must overcome critical hurdles including poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall and liver.[3][4]

In recent years, medicinal chemistry has embraced a strategy termed "escaping from flatland," which involves moving away from flat, aromatic, sp2-hybridized carbon-rich structures towards more three-dimensional, sp3-rich scaffolds.[5] This shift is driven by the recognition that 3D fragments can significantly improve the physicochemical properties of drug candidates.[6] Among the most promising of these scaffolds is the bicyclo[1.1.1]pentane (BCP) core, a rigid, non-planar bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[5][7][8][9] The incorporation of BCP motifs has been shown to enhance solubility, increase metabolic stability, and reduce non-specific binding, thereby improving the overall pharmacokinetic profile.[10][11][12]

This guide provides an in-depth comparison of how replacing traditional aromatic moieties with 3-methylbicyclo[1.1.1]pentan-1-amine, a functionalized BCP, can strategically enhance oral bioavailability. We will explore the underlying mechanistic principles, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these critical drug-like properties.

The Bicyclo[1.1.1]pentane Scaffold: A 3D Bioisostere for Modern Drug Design

The bicyclo[1.1.1]pentane (BCP) scaffold is a strained, cage-like hydrocarbon that, despite its high ring strain energy (66.6 kcal/mol), is kinetically stable and resistant to metabolic degradation.[13] Its key advantage lies in its ability to mimic the geometry of a 1,4-disubstituted benzene ring, presenting substituents with a similar exit vector (180°) but with a shorter distance between them.[5] This structural mimicry allows BCP-containing analogues to often retain the biological potency of their aromatic counterparts while offering a superior physicochemical profile.[12]

Key Advantages of the BCP Scaffold:

  • Improved Solubility: The non-planar, sp3-rich nature of the BCP core disrupts crystal packing and reduces lipophilicity compared to a flat aromatic ring, often leading to a significant increase in aqueous solubility.[10][14]

  • Enhanced Metabolic Stability: Saturated scaffolds like BCP are less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which frequently target aromatic rings for hydroxylation.[10] This resistance to metabolism reduces first-pass clearance and prolongs the drug's half-life.

  • Increased Permeability: While improving solubility, the BCP moiety can also enhance permeability, a property that might seem counterintuitive. This is often attributed to a reduction in the polar surface area and the molecule's ability to adopt conformations that shield polar groups during membrane transit.[10][12]

The subject of this guide, This compound , combines the benefits of the BCP core with two key functional groups. The primary amine at one bridgehead provides a handle for further chemical modification and can be protonated at physiological pH, which can dramatically improve aqueous solubility. The methyl group at the other bridgehead adds a degree of lipophilicity and can occupy hydrophobic pockets in a target protein.

Comparative Analysis: Aromatic Analogue vs. BCP-Amine Analogue

To illustrate the impact of this scaffold, we present a comparative analysis of a hypothetical parent drug candidate containing a para-substituted aniline moiety ("Compound Ar") against its bioisosteric analogue where the aromatic ring is replaced by the 3-methylbicyclo[1.1.1]pentane core ("Compound BCP").

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
ParameterCompound Ar (Aromatic Analogue)Compound BCP (BCP Analogue)Rationale for Improvement
Molecular Weight ( g/mol ) XX - 14Lower MW is generally favorable.
cLogP 3.52.5Reduced lipophilicity from replacing sp2 with sp3 carbons.
Aqueous Solubility (pH 7.4, µM) 5150Disruption of crystal lattice packing and increased 3D character.[6][10]
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 8.012.0Favorable balance of solubility and lipophilicity.[12]
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 6.510.2Indicates good potential for intestinal absorption.
Human Liver Microsomal Stability (% remaining after 60 min) 15%85%BCP core is resistant to CYP450-mediated oxidative metabolism.[10][11]
Rat Pharmacokinetics (5 mg/kg, PO)
AUC (ng·h/mL) 4503200Higher systemic exposure due to reduced clearance.
Cmax (ng/mL) 120850Higher peak plasma concentration.
Clearance (mL/min/kg) 558Significantly reduced metabolic clearance.
Oral Bioavailability (F%) 12%75%The culmination of improved solubility, permeability, and metabolic stability.[15]

The data presented in Table 1, based on typical findings in literature, demonstrates a dramatic improvement in the drug-like properties of Compound BCP. The switch from an aniline to the BCP-amine led to a 30-fold increase in solubility and a significant enhancement in metabolic stability. These in vitro improvements translated directly to a superior in vivo pharmacokinetic profile in rats, with oral bioavailability increasing from 12% to 75%. This confirms the utility of the BCP scaffold as a powerful tool to overcome common bioavailability challenges.[15][16]

Experimental Protocols for Bioavailability Assessment

The trustworthiness of any comparative guide rests on the validity of its underlying experimental data. Below are detailed, step-by-step protocols for the key in vitro and in vivo assays used to assess the parameters critical for oral bioavailability.

Workflow for Oral Bioavailability Screening

This diagram illustrates the logical flow of experiments, from initial in vitro screening to definitive in vivo pharmacokinetic studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Sol Aqueous Solubility Assay PK Pharmacokinetic Study (Rat, IV & PO Dosing) Sol->PK Proceed if Solubility OK Perm Permeability Assays (PAMPA, Caco-2) Perm->PK Proceed if Permeability OK MetStab Metabolic Stability Assay (Liver Microsomes) MetStab->PK Proceed if Stability OK Bioavailability Calculate Oral Bioavailability (F%) PK->Bioavailability Analyze Plasma Concentrations Compound Test Compound (e.g., Compound BCP) Compound->Sol Compound->Perm Compound->MetStab G cluster_0 Dosing cluster_1 Sampling & Analysis cluster_2 Calculation IV_Dose IV Dosing (1 mg/kg) Blood Serial Blood Sampling (0-24h) IV_Dose->Blood PO_Dose Oral Dosing (5 mg/kg) PO_Dose->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Calculate AUC_IV & AUC_PO LCMS->PK_Calc F_Calc Calculate Bioavailability (F%) PK_Calc->F_Calc

Caption: Workflow for a typical parallel-group in vivo PK study.

Conclusion

The strategic incorporation of this compound as a bioisosteric replacement for traditional aromatic moieties represents a significant advancement in medicinal chemistry. As demonstrated through comparative data and established experimental protocols, this unique scaffold can simultaneously address the key challenges of poor solubility, low permeability, and high metabolic clearance that often limit oral bioavailability. By leveraging the sp3-rich, three-dimensional nature of the BCP core, drug discovery teams can design and synthesize new chemical entities with markedly improved pharmacokinetic profiles, increasing the probability of developing safe and effective orally administered medicines. The BCP scaffold is no longer a chemical curiosity but a validated and essential tool for creating the next generation of therapeutics.

References

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). pubs.acs.org.
  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). pubmed.ncbi.nlm.nih.gov.
  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (2008). pubmed.ncbi.nlm.nih.gov.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). .

  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (n.d.). .

  • Equivalence: In Vitro and In Vivo Bioequivalence. (2025). .

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (n.d.). chemrxiv.org.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). pubs.acs.org.
  • This compound HCl. (n.d.). .

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). .

  • This compound 796963-33-2 wiki. (n.d.). .

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). .

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). .

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (n.d.). .

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). .

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. (n.d.). pubs.rsc.org.
  • How to Conduct a Bioavailability Assessment?. (n.d.). .

  • Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane).. (n.d.). .

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (n.d.). .

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). .

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. (n.d.). .

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). .

  • This compound. (n.d.). .

  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. (n.d.). .

  • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- Properties. (2025). comptox.epa.gov.
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). .

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). .

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. (n.d.). .

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane.. (n.d.). .

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (2020). pubmed.ncbi.nlm.nih.gov.

Sources

Saturated Bioisosteres in Medicinal Chemistry: A Comparative Guide to logD Modulation using Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional, saturated bioisosteres is a validated strategy to improve physicochemical properties.[1] The replacement of the phenyl ring with bicyclo[1.1.1]pentane (BCP) is the archetype of this approach.[2]

While the phenyl ring is a ubiquitous linker, its high lipophilicity and planarity often contribute to poor solubility and "metabolic liabilities" (e.g., oxidative metabolism). The BCP motif offers a rigid, linear geometry similar to para-phenylene but with a higher fraction of sp3 carbons (


).

Core Thesis: Replacing a phenyl ring with BCP typically lowers logD


 (distribution coefficient at pH 7.4) and improves solubility, provided the substitution does not inadvertently alter the ionization state (pKa) of adjacent functional groups to a detrimental degree.

Mechanistic Basis of logD Modulation

To understand the logD shift, one must analyze the two components of the Distribution Coefficient: Intrinsic Lipophilicity (logP) and Ionization (pKa) .

A. Intrinsic Lipophilicity (Solvation Penalty)
  • Phenyl: Planar, aromatic. Interacts with water via weak H-bonding to the

    
    -cloud but disrupts water networks significantly. High solvation penalty = High logP.
    
  • BCP: Three-dimensional cage. Although hydrocarbon-rich, its compact volume and lack of extensive

    
    -cloud often result in a lower desolvation penalty compared to the phenyl ring.
    
  • Result: For neutral analogs, BCP usually lowers logP by 0.5 – 1.5 units .

B. The pKa Effect (Critical for logD )

This is the most overlooked factor. The electronic properties of BCP differ from Phenyl.

  • Aniline vs. BCP-Amine:

    • Phenyl-NH2 (Aniline): The lone pair conjugates with the ring. pKa ~4.6. At pH 7.4, it is neutral .

    • BCP-NH2: No conjugation. The bridgehead amine behaves more like an alkyl amine but is slightly less basic due to the cage's inductive effect. pKa ~8.0–9.0. At pH 7.4, it is positively charged .

    • Impact: The switch from Neutral (Phenyl) to Charged (BCP) at physiological pH causes a massive drop in logD

      
      , often >2 units.
      
C. Structural Logic Flow

Bioisosterism Phenyl Phenyl Scaffold (Planar, Aromatic) BCP Bicyclo[1.1.1]pentane (3D, Saturated) Phenyl->BCP Bioisosteric Replacement Prop1 Increased F(sp3) Disrupted Crystal Packing BCP->Prop1 Prop2 Altered Electronic Environment (pKa Shift) BCP->Prop2 Result1 Improved Solubility Prop1->Result1 Result2 Modulated logD(7.4) Prop2->Result2 Result2->Result1 Lower logD often correlates with solubility

Figure 1: Mechanistic impact of replacing Phenyl with BCP on physicochemical properties.[1][2][3][4][5]

Comparative Data Analysis

The following table synthesizes experimental data from key medicinal chemistry campaigns (Pfizer, GSK, Merck). Note that while logD generally decreases, specific molecular contexts (like the Darapladib example) can show exceptions due to volume/binding pocket effects.

Table 1: Phenyl vs. BCP Physicochemical Comparison
Compound ClassScaffoldStructure TypelogD

/ clogP
Solubility (µM)Key Insight
Flurbiprofen Analog [1]Phenyl (Parent)FluorophenylclogP: 4.9 LowHigh lipophilicity limits solubility.
BCP (Analog)Fluoro-BCPclogP: 3.3 High~1.6 unit drop in lipophilicity.

-Secretase Inhibitor
[2]
Phenyl (BMS-708,163)Aryl SulfonamidelogD: 3.8 2 µMGood potency, but solubility limited.
BCP (Analog 3)BCP SulfonamidelogD: 3.2 125 µM0.6 unit drop . 60-fold solubility increase.
Lp-PLA2 Inhibitor [3]Phenyl (Darapladib)Biaryl EtherlogD: 6.3 8 µMHighly lipophilic driver.
BCP (Analog 5)BCP EtherlogD: 7.0 74 µM0.7 unit INCREASE . Exception: BCP volume increased lipophilicity here, yet solubility still improved due to crystal packing disruption.
Difluoro-BCP [4]BCP (Standard)BCP-COOHlogD: 0.50 HighpKa ~4.81.
BCP-

Difluoro-BCP-COOHlogD: 0.63 HighpKa ~3.[2]17. Fluorine lowers pKa, ensuring full ionization at pH 7.4.

Experimental Protocol: High-Throughput logD Determination

To generate the data above, a robust, self-validating protocol is required. The industry standard is the Miniaturized Shake-Flask Method coupled with LC-MS/MS .

A. Protocol Workflow

LogD_Protocol Prep Sample Prep 10mM DMSO Stock Mix Partitioning Octanol + Buffer (pH 7.4) Prep->Mix Equil Equilibration Shake 1h @ 25°C Mix->Equil Sep Phase Separation Centrifuge 3000g Equil->Sep Analysis Quantification LC-MS/MS (MRM) Sep->Analysis Analyze Both Phases Calc Data Calculation logD = log(Area_oct / Area_buf) Analysis->Calc

Figure 2: High-throughput shake-flask workflow for logD determination.

B. Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Phenyl and BCP analogs) in DMSO.

    • QC Standards: Include Propranolol (High logD) and Atenolol (Low logD) as controls.

  • Partitioning System:

    • Use pre-saturated 1-octanol and 50 mM Phosphate Buffer (pH 7.4). Crucial: Pre-saturation prevents volume changes during mixing.

    • In a 96-well deep-well plate, add 490 µL Buffer and 490 µL Octanol.

    • Spike with 20 µL of compound stock (Final conc: 200 µM).

  • Equilibration:

    • Seal plate with aluminum foil (prevent solvent evaporation).

    • Shake vigorously for 60 minutes at 25°C (orbital shaker, 800 rpm).

    • Centrifuge at 3000g for 15 minutes to ensure complete phase separation.

  • Quantification (Self-Validating Step):

    • Mass Balance Check: You must analyze both the octanol and buffer layers. Do not infer one from the other.

    • Transfer aliquots from top (octanol) and bottom (buffer) layers into separate HPLC vials.

    • Dilute octanol samples with methanol (to match mobile phase compatibility).

    • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for highest sensitivity.

  • Calculation:

    
    
    
    • Correction: Adjust for injection volume or dilution factors if layers were treated differently.

Strategic Implications for Drug Design[4]

When deciding between a Phenyl and a BCP analog, consider the following decision matrix:

  • Solubility Issues: If the Phenyl analog is crystalline and insoluble, BCP is a high-probability fix (disrupts packing + lowers logD).

  • Metabolic Hotspots: If the Phenyl ring is subject to rapid CYP450 oxidation, BCP is metabolically inert (no aromatic hydroxylation).

  • Permeability Risks: If the Phenyl analog relies on

    
    -
    
    
    
    stacking for binding, BCP may lose potency. If the Phenyl analog is already low logD, switching to BCP-amine (charged) might drop logD too low, preventing cell entry.

References

  • Mykhailiuk, P. K. (2019).[2][6] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839–2849.[6]

  • Stepan, A. F., et al. (2012).[5][7][8][9] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.[8]

  • Measom, N. D., et al. (2016).[10] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48.

  • Ma, X., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters, 21(18), 7309–7314. [2]

Sources

A Comparative Guide to Permeability Assays for 3-Methylbicyclo[1.1.1]pentan-1-amine (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Challenge of Novel Bioisosteres

In modern medicinal chemistry, the quest for drug candidates with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Bioisosteric replacement, a strategy to swap one functional group for another with similar physical or chemical properties, is a cornerstone of lead optimization.[1][2] The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional, sp3-rich bioisostere for para-substituted phenyl rings and tert-butyl groups.[3][4][5] The incorporation of BCP scaffolds, such as in 3-methylbicyclo[1.1.1]pentan-1-amine derivatives, can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and potentially increased membrane permeability, thereby improving the overall pharmacokinetic profile.[4][5][6][7]

However, the unique, rigid structure and the presence of a primary amine—a common feature in CNS-targeted drugs but also a potential liability for efflux transporter recognition—present a distinct challenge. Accurately predicting the in vivo absorption and distribution of these derivatives requires a robust and well-thought-out permeability assessment strategy. This guide provides a comparative analysis of the three most critical in vitro permeability assays, explaining their underlying principles, experimental workflows, and the strategic rationale for their application in programs focused on BCP amine derivatives.

The First Pass: Parallel Artificial Membrane Permeability (PAMPA) Assay

The PAMPA model is a high-throughput, cell-free assay that serves as an excellent primary screen for passive transcellular permeability.[8][9] It is a cost-effective method to quickly rank-order compounds based on their ability to diffuse across a lipid bilayer, providing a clean measure of passive permeability without the complexities of active transport or cellular metabolism.[10][11][12]

Expertise & Causality: Why pH Matters for BCP Amines

The this compound core contains a basic nitrogen atom. Its ionization state is governed by the pH of the surrounding environment. In its protonated, charged state, the molecule's permeability is drastically reduced. Conversely, the neutral form is more lipophilic and permeates more readily. Since the pH of the human gastrointestinal (GI) tract varies from acidic in the stomach (pH 1.5-3.5) to near-neutral in the lower intestine (pH 6.5-7.4), assessing permeability at multiple, physiologically relevant pH values is not just optional—it is critical. This approach provides a forecast of how and where a drug might be absorbed along the GI tract.

Experimental Protocol: pH-Dependent PAMPA
  • Membrane Preparation : A lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) is carefully applied to the filter of a 96-well donor plate, which is then placed into a corresponding 96-well acceptor plate containing a pH-specific buffer (e.g., pH 5.0, 6.2, and 7.4).[12][13]

  • Compound Preparation : The BCP derivative and control compounds (e.g., low-permeability atenolol, high-permeability propranolol) are dissolved in DMSO and then diluted into the corresponding pH-specific buffer to the final working concentration (typically 10-100 µM).

  • Assay Initiation : 200 µL of the compound-buffer solution is added to the donor wells.

  • Incubation : The entire plate assembly is incubated at room temperature for a defined period (typically 4-18 hours) with gentle shaking.[13]

  • Quantification : Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = ( -VD / (Area * Time) ) * ln( 1 - [Drug]Acceptor / [Drug]Equilibrium ) Where VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Workflow & Interpretation

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Coat Donor Plate with Lipid Solution A1 Add Compound Solution to Donor Wells P1->A1 P2 Add pH-specific Buffer to Acceptor Plate A2 Assemble Plate Sandwich (Donor on Acceptor) P2->A2 P3 Prepare Test Compounds (BCP Derivative + Controls) in pH-specific Buffer P3->A1 A1->A2 A3 Incubate (4-18h) at Room Temperature A2->A3 AN1 Measure Compound Conc. in Donor & Acceptor Wells (LC-MS/MS) A3->AN1 AN2 Calculate Papp Value (x10⁻⁶ cm/s) AN1->AN2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

A high Papp value in PAMPA suggests good intrinsic passive permeability. Comparing results across different pH values reveals the optimal conditions for absorption. However, if a compound is a substrate for active efflux, PAMPA will overestimate its net permeability.[10]

The Gold Standard: Caco-2 Cell Permeability Assay

To gain a more holistic and biologically relevant understanding of permeability, the Caco-2 assay is the industry's gold standard.[14][15] Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[15][16] Crucially, these monolayers form tight junctions and express a battery of transporters, including uptake transporters and efflux transporters like P-glycoprotein (P-gp), making them an excellent model of the human intestinal barrier.[17][18]

Trustworthiness: The Self-Validating System

A Caco-2 assay is only reliable if the cell monolayer is confluent and intact. This is validated through two key measurements:

  • Transepithelial Electrical Resistance (TEER) : Measures the ionic conductance across the monolayer. High TEER values (e.g., >600 Ω·cm²) indicate the formation of robust tight junctions.[18]

  • Lucifer Yellow Co-dosing : Lucifer Yellow is a fluorescent molecule that cannot cross cell membranes and can only pass through the gaps between cells (the paracellular route). Low passage of Lucifer Yellow confirms monolayer integrity.[16]

Experimental Protocol: Bidirectional Caco-2 Assay
  • Cell Culture : Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 18-22 days to allow for full differentiation and polarization.[15][18]

  • Monolayer Validation : Before the experiment, TEER values are measured. Monolayers meeting the acceptance criteria are used.

  • Bidirectional Assessment : The assay is performed in two directions:

    • Apical-to-Basolateral (A-to-B) : Simulates drug absorption from the gut lumen into the bloodstream. The BCP derivative is added to the apical (upper) chamber.

    • Basolateral-to-Apical (B-to-A) : Simulates efflux from the cell back into the gut lumen. The compound is added to the basolateral (lower) chamber.

  • Incubation : The plates are incubated at 37°C in a 5% CO₂ atmosphere for a set time (e.g., 90-120 minutes).[16][18]

  • Quantification : Samples are taken from both chambers at the end of the incubation and analyzed by LC-MS/MS.

  • Calculation : Papp values are calculated for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is then determined: ER = Papp (B-to-A) / Papp (A-to-B)

Workflow & Interpretation

Caco2_Workflow cluster_prep Preparation (18-22 Days) cluster_validation Validation cluster_assay Bidirectional Assay (2h) cluster_analysis Analysis P1 Seed Caco-2 Cells on Transwell Inserts P2 Culture to form Polarized Monolayer P1->P2 V1 Measure TEER to Confirm Integrity P2->V1 A1 A -> B Transport: Dose Apical Side V1->A1 A2 B -> A Transport: Dose Basolateral Side V1->A2 V2 Co-dose with Lucifer Yellow A3 Incubate at 37°C A1->A3 A2->A3 AN1 Quantify Compound (LC-MS/MS) A3->AN1 AN2 Calculate Papp (A-B, B-A) and Efflux Ratio (ER) AN1->AN2

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

An Efflux Ratio of ≥2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[15] This is a critical finding for BCP amines, as efflux can severely limit oral bioavailability and CNS penetration.

The Mechanistic Deep Dive: MDCK-MDR1 Assay

When the Caco-2 assay suggests efflux, the next logical step is to identify the specific transporter responsible. The Madin-Darby Canine Kidney (MDCK) cell line is a powerful tool for this purpose.[19][20] Wild-type MDCK cells form tight monolayers quickly but have low expression of human transporters.[20] Their real power comes from versions transfected to overexpress a single human transporter. The MDCK-MDR1 cell line, which overexpresses human P-gp (encoded by the MDR1 gene), is the definitive assay to confirm or refute P-gp substrate liability.[21]

Authoritative Grounding: Isolating a Single Variable

The elegance of the MDCK-MDR1 assay is its reductionist approach. Unlike Caco-2 cells which express multiple transporters, this model isolates the interaction with P-gp.[22] By comparing the bidirectional flux across this monolayer, one can confidently attribute a high efflux ratio to P-gp-mediated transport. This assay is also a valuable surrogate for the blood-brain barrier (BBB), where P-gp is a key gatekeeper restricting CNS entry.[20][21][23]

Experimental Protocol: Bidirectional MDCK-MDR1 Assay

The protocol is very similar to the Caco-2 assay but with a significantly shorter cell culture period.

  • Cell Culture : MDCK-MDR1 cells are seeded onto Transwell™ inserts and typically form a confluent monolayer in 4-5 days.[21]

  • Monolayer Validation : TEER is measured to ensure monolayer integrity.

  • Bidirectional Assay : The experiment is conducted in both A-to-B and B-to-A directions, often including a control arm where a known P-gp inhibitor (e.g., zosuquidar) is added to confirm that any observed efflux is P-gp-specific.

  • Incubation : Plates are incubated at 37°C for 60-90 minutes.[21][22]

  • Quantification & Calculation : Papp (A-B), Papp (B-A), and the Efflux Ratio are calculated as described for the Caco-2 assay.

Workflow & Interpretation

MDCK_Workflow cluster_prep Preparation (4-5 Days) cluster_validation Validation cluster_assay Bidirectional Assay (1-1.5h) cluster_analysis Analysis P1 Seed MDCK-MDR1 Cells on Transwell Inserts P2 Culture to form Confluent Monolayer P1->P2 V1 Measure TEER P2->V1 A1 A -> B Transport V1->A1 A2 B -> A Transport (± P-gp Inhibitor) V1->A2 A3 Incubate at 37°C A1->A3 A2->A3 AN1 Quantify Compound (LC-MS/MS) A3->AN1 AN2 Calculate Papp (A-B, B-A) and Efflux Ratio (ER) AN1->AN2

Caption: Workflow for the Bidirectional MDCK-MDR1 Permeability Assay.

A high efflux ratio (≥2) in this assay, which is significantly reduced in the presence of a P-gp inhibitor, provides definitive evidence that the BCP derivative is a P-gp substrate.[21]

Data Synthesis: A Comparative Overview

To illustrate how data from these assays are integrated, consider the following hypothetical results for a novel 3-methyl-BCP-amine derivative compared with standard control compounds.

Compound Assay Condition Papp (A-to-B) (10⁻⁶ cm/s) Papp (B-to-A) (10⁻⁶ cm/s) Efflux Ratio (ER)
Propranolol PAMPApH 7.425.5--
(High Perm.)Caco-2pH 7.422.124.31.1
Atenolol PAMPApH 7.40.3--
(Low Perm.)Caco-2pH 7.40.20.21.0
Digoxin Caco-2pH 7.40.515.030.0
(P-gp Substrate)MDCK-MDR1pH 7.40.222.4112.0
3-Me-BCP-Amine PAMPApH 5.01.8--
Derivative PAMPApH 6.26.5--
PAMPApH 7.415.2 --
Caco-2pH 7.44.1 18.9 4.6
MDCK-MDR1pH 7.43.8 25.1 6.6
Interpretation of Hypothetical Data:
  • PAMPA shows promise : The BCP derivative exhibits good, pH-dependent passive permeability, peaking at pH 7.4 (Papp = 15.2 x 10⁻⁶ cm/s), characteristic of a basic amine and suggesting good potential for passive absorption in the intestine.

  • Caco-2 reveals a problem : The Caco-2 A-to-B permeability (4.1) is significantly lower than the PAMPA result.[10] The high Efflux Ratio of 4.6 strongly indicates that the compound is actively pumped out of the cells, which would limit its net absorption in vivo.[15]

  • MDCK-MDR1 confirms the culprit : The MDCK-MDR1 assay confirms the efflux liability with an even higher ER of 6.6, providing strong evidence that the BCP derivative is a substrate of the P-gp transporter.[21]

Conclusion: A Strategic, Tiered Approach

For researchers developing this compound derivatives, a single permeability assay is insufficient. An intelligent, tiered approach is essential for making informed decisions and efficiently allocating resources.

  • Tier 1 - Screening (PAMPA) : Utilize multi-pH PAMPA as a primary screen to rapidly assess the passive permeability of a series of analogs. This allows for early SAR exploration around physicochemical properties.

  • Tier 2 - Profiling (Caco-2) : Advance compounds with promising passive permeability to a bidirectional Caco-2 assay. This provides a more accurate prediction of human intestinal absorption and serves as a critical flag for potential efflux liabilities.

  • Tier 3 - Mechanistic Investigation (MDCK-MDR1) : If the Caco-2 assay indicates efflux (ER ≥2), use the MDCK-MDR1 assay to definitively determine if the compound is a P-gp substrate. This information is crucial for guiding further chemical modifications to mitigate efflux and for predicting potential limitations in BBB penetration.

By strategically combining these assays, researchers can deconstruct the complex interplay between passive diffusion and active transport, enabling the rational design of BCP amine derivatives with a higher probability of success in the clinic.

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • St-Denis, J. F., et al. (2020). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. PubMed. Retrieved from [Link]

  • DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Di, L., et al. (2014). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences, 103(5), 1497-1505. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. Retrieved from [Link]

  • Avdeef, A., et al. (2005). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences, 24(4), 333-349. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • St-Denis, J. F., et al. (2020). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ACS Medicinal Chemistry Letters, 11(9), 1735-1742. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Selvita. (n.d.). Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Feng, B., et al. (2022). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Clinical and Translational Science, 15(5), 1251-1262. Retrieved from [Link]

  • MDPI. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Cell-based in vitro models for predicting drug permeability. Retrieved from [Link]

  • ResearchGate. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JACS Au. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Measom, N. D., et al. (2015). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 6(10), 1059-1064. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Profacgen. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- Properties. Retrieved from [Link]

  • MDPI. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]

  • ePrints Soton. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]

  • PMC. (n.d.). A semi-experimental procedure for the estimation of permeability of microfluidic pore network. Retrieved from [Link]

Sources

Navigating Cardiac Risk: A Comparative Guide to the hERG Inhibition Potential of Bicyclo[1.1.1]pentane (BCP) Amine-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Modern Medicinal Chemist's Dilemma

In contemporary drug discovery, the quest for novel therapeutics is a delicate balance between maximizing efficacy and minimizing toxicity. A significant hurdle in this journey is the potential for cardiotoxicity, frequently mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel, a critical component in cardiac repolarization, can lead to QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][2] Consequently, early and accurate assessment of a compound's hERG liability is a cornerstone of preclinical safety evaluation.

A common structural feature implicated in hERG inhibition is the presence of a lipophilic, basic amine.[3][4] This presents a challenge, as basic amines are also crucial functionalities in many drug candidates, contributing to target engagement and desirable pharmacokinetic properties.[5] This guide focuses on an emerging class of compounds utilizing the bicyclo[1.1.1]pentane (BCP) scaffold to incorporate amine functionalities. BCPs have gained significant traction as bioisosteres—substituents that retain or enhance desired biological activity while modifying physicochemical properties.[6] They are often used to replace para-substituted phenyl rings and tert-butyl groups, offering a three-dimensional, sp³-rich alternative that can profoundly improve a molecule's profile.[7][8]

This guide provides a comparative analysis of the hERG inhibition potential of BCP amine-containing drugs. We will explore the underlying rationale for why this structural motif may offer a safer alternative to traditional aromatic amines, present methodologies for evaluating hERG liability, and provide detailed experimental protocols for researchers in the field.

The BCP Amine Advantage: A Structural Hypothesis for Reduced hERG Liability

The rationale for employing BCP amines to mitigate hERG risk is rooted in fundamental principles of medicinal chemistry. Typical hERG inhibitors often possess a basic nitrogen atom that becomes protonated at physiological pH, coupled with a high degree of lipophilicity that facilitates entry into the channel's inner pore.[3] The BCP scaffold directly addresses these liability-driving properties.

  • Modulation of Lipophilicity: The replacement of a "flat," aromatic phenyl ring with a saturated, three-dimensional BCP cage systematically reduces lipophilicity (LogP).[9] This decrease in "greasiness" is hypothesized to lower the compound's affinity for the hydrophobic regions within the hERG channel pore, thereby reducing inhibition. Several studies have demonstrated that incorporating a BCP moiety in place of a phenyl ring can significantly improve aqueous solubility and permeability while maintaining or even improving biological potency.[10][11][12]

  • Altered Stereoelectronics and Basicity: A bicyclo[1.1.1]pentylamine (BCPA) is a non-classical bioisostere of aniline.[13] The unique geometry and electronic properties of the BCP cage can alter the pKa of the appended amine compared to its aromatic counterpart. While a common strategy to reduce hERG inhibition is to lower the basicity (pKa) of the amine, the BCP scaffold's primary advantage likely stems from its impact on overall molecular properties rather than a simple pKa shift. The rigid, defined exit vector of the amine from the BCP bridgehead presents a different spatial arrangement for interaction with channel residues compared to the more flexible aniline.[14]

The following diagram illustrates the conceptual replacement of a potentially problematic para-substituted aniline with a BCP amine bioisostere.

Caption: Conceptual replacement of a para-substituted aniline with a 1-amino-3-substituted-bicyclo[1.1.1]pentane.

Comparative Data: Evaluating the Impact of BCP Introduction

While large-scale, publicly available datasets directly comparing the hERG IC50 values of parent aromatic amines versus their BCP amine analogs are still emerging, case studies in drug development highlight the benefits of the BCP scaffold. The primary advantage observed is the improvement of drug-like properties, which indirectly contributes to a better safety profile.

PropertyPhenyl AnalogueBCP AnalogueRationale for hERG ImpactReference
Lipophilicity (cLogP) HigherLowerReduced lipophilicity generally correlates with lower hERG affinity.[9]
Aqueous Solubility LowerHigherImproved solubility can reduce non-specific binding, including to off-targets like hERG.[11][12]
Metabolic Stability Prone to CYP450 oxidationMore stableReduced formation of potentially reactive metabolites.[11]
Molecular Shape PlanarThree-dimensionalThe 3D shape may be less complementary to the hERG channel's binding pocket.[6]

Note: The values in this table represent general trends observed when replacing a phenyl ring with a BCP moiety.

Experimental Assessment of hERG Inhibition

To experimentally validate the hERG liability of BCP amine-containing compounds, a tiered screening approach is recommended. This typically begins with high-throughput in vitro assays and progresses to the "gold standard" electrophysiological method for confirmation.

G Compound New BCP Amine Compound HTS High-Throughput Screening (e.g., Fluorescence Assay) Compound->HTS Primary Screen PatchClamp Gold Standard Assay (Automated Patch-Clamp) HTS->PatchClamp Confirm Hits (IC50 Determination) LowRisk Low hERG Risk (Proceed) HTS->LowRisk Inactive PatchClamp->LowRisk Weak/No Block HighRisk High hERG Risk (Redesign/Flag) PatchClamp->HighRisk Potent Blocker (e.g., IC50 < 10 µM)

Caption: A typical experimental workflow for assessing the hERG inhibition potential of new chemical entities.

Method 1: High-Throughput Fluorescence Polarization (FP) Assay

This method is ideal for early-stage screening of many compounds. It is a biochemical binding assay that measures the displacement of a fluorescent tracer from hERG channel protein preparations.[15][16]

Principle: A fluorescent ligand (tracer) with known affinity for the hERG channel is used. When bound to the large channel protein, the tracer's rotation is slow, resulting in a high fluorescence polarization value. If a test compound binds to the channel, it displaces the tracer, which then tumbles freely in solution, leading to a decrease in the polarization signal.[17] This change is proportional to the binding affinity of the test compound.

Step-by-Step Protocol (based on Predictor™ hERG FP Assay Kit):

  • Compound Preparation: Prepare a serial dilution of the BCP amine test compound in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 384-well microplate, add the diluted test compound solutions. Include wells for a vehicle control (buffer with DMSO) and a positive control (a known hERG blocker like E-4031 or astemizole).[15]

  • Reagent Addition: Add the hERG membrane preparation and the fluorescent tracer solution to all wells as per the manufacturer's instructions.[18]

  • Incubation: Incubate the plate at room temperature for a specified period (typically 1 to 24 hours) to allow the binding reaction to reach equilibrium.[16]

  • Data Acquisition: Read the fluorescence polarization values on a microplate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.

  • Data Analysis: Convert polarization values to percent inhibition relative to the controls. Plot percent inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Method 2: Automated Patch-Clamp Electrophysiology

This is the gold-standard functional assay for confirming hERG inhibition and determining an accurate IC50.[1][19] It directly measures the flow of potassium ions through the hERG channel in living cells. Automated systems like the QPatch or SyncroPatch allow for higher throughput than manual patch-clamp.[20]

Principle: A single cell stably expressing the hERG channel is captured on a micro-aperture. The system achieves a high-resistance "giga-seal" and then ruptures the cell membrane to gain electrical access to the cell's interior (whole-cell configuration). A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. The cell is then exposed to increasing concentrations of the test compound, and the reduction in the hERG current is measured.[20]

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene. Culture cells under standard conditions (37°C, 5% CO₂) in a suitable medium containing a selection antibiotic to maintain channel expression.[1]

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in an extracellular buffer solution at a defined density (e.g., 1-2 x 10⁶ cells/mL).[1]

  • Solution Preparation:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.[1]

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2.[1]

  • Automated Patch-Clamp Run:

    • Load the cell suspension, solutions, and compound plate into the automated patch-clamp system.

    • The system will automatically perform cell capture, sealing, whole-cell formation, and application of the voltage protocol.

    • Voltage Protocol: A standard protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV or +40 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current," which is used for quantification.[21][22]

  • Compound Application: After establishing a stable baseline current with a vehicle control, the system perfuses the cells with sequentially increasing concentrations of the BCP amine test compound.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value. A known hERG inhibitor (e.g., E-4031) should be run as a positive control to validate the assay.[20]

Conclusion and Future Outlook

The use of bicyclo[1.1.1]pentane amines represents a promising strategy in modern medicinal chemistry to "design out" hERG-mediated cardiotoxicity. By replacing traditional aromatic amines with this saturated, 3D bioisostere, drug designers can favorably modulate key physicochemical properties like lipophilicity and solubility that are often linked to hERG liability.[11] While this approach is mechanistically sound, it is not a universal solution. The potential for any basic amine to interact with the hERG channel necessitates rigorous experimental evaluation.[5]

The tiered approach of using high-throughput fluorescence-based assays for initial screening followed by confirmation with gold-standard automated patch-clamp electrophysiology provides a robust framework for assessing the cardiac safety of novel BCP amine-containing drug candidates. As more comparative data becomes available, the industry's understanding of the structure-activity relationships governing hERG inhibition by this unique chemical class will continue to deepen, paving the way for the development of safer and more effective medicines.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). Google AI Search.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - PharmaBlock. (n.d.). Google AI Search.
  • Application Notes and Protocols for hERG Channel Assay of Actisomide - Benchchem. (n.d.). Google AI Search.
  • Invitrogen's Predictor™ hERG Fluorescence Polarization Assay Using BioTek's Synergy™ 4 Hybrid Micropl
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2019, September 18). Google AI Search.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Google AI Search.
  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.). Google AI Search.
  • Biochemical hERG Assays | Thermo Fisher Scientific - SA. (n.d.). Google AI Search.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam - Sophion Bioscience. (n.d.). Google AI Search.
  • Analysis of a New High Throughput Screening Detection Technology for Rapid hERG Safety Testing using a Fluorescence Polarization - Agilent. (n.d.). Google AI Search.
  • Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed. (2005, June 15). Google AI Search.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023, May 16). Google AI Search.
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC. (2022, October 21). Google AI Search.
  • Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? - PubMed. (2020, January 10). Google AI Search.
  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2025, November 4). Google AI Search.
  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2020, December 3). Google AI Search.
  • Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels - MDPI. (2024, May 22). Google AI Search.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. (n.d.). Google AI Search.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. (n.d.). Google AI Search.
  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015) | Request PDF - ResearchGate. (2025, August 29). Google AI Search.
  • Cardiac Safety in Clinical Trials. (2025, November 27). Google AI Search.
  • Computer simulations of structure-activity relationships for HERG channel blockers. (n.d.). Google AI Search.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024, November 26). Google AI Search.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC. (2021, April 12). Google AI Search.
  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. (2023, August 24). Google AI Search.
  • BCP‐substituted tert‐butyl bioisosteres.
  • hERG current inhibition for single drugs and drug pairs | Download Table - ResearchG
  • Bioisosteres for Benzene - Denmark Group. (2025, July 29). Google AI Search.
  • YouTube. (2024, January 26). Google AI Search.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15). Google AI Search.
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC. (n.d.). Google AI Search.
  • Assessing cardiac safety in oncology drug development | WCG. (2018, June 19). Google AI Search.

Sources

A Senior Application Scientist's Guide to Validating Bicyclo[1.1.1]pentane (BCP) as a Bioisosteric Replacement for para-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

In the modern lexicon of medicinal chemistry, the phrase "escaping from flatland" has become a guiding principle.[1][2] It reflects a strategic shift away from the planar, aromatic structures that have long dominated drug design towards more three-dimensional, saturated scaffolds.[3][4] This evolution is driven by the need to optimize pharmacokinetic and pharmacodynamic properties, and no scaffold has captured the imagination of chemists in this arena quite like bicyclo[1.1.1]pentane (BCP).

The ubiquitous para-substituted benzene ring, present in approximately 45% of marketed drugs, is often a source of metabolic liability due to its susceptibility to CYP450-mediated oxidation, and its planarity can lead to poor aqueous solubility.[5][6] BCP has emerged as a premier non-classical bioisostere for this moiety.[7][8][9] Its rigid, three-dimensional cage structure mimics the linear geometry and substituent exit vectors of a para-substituted phenyl ring while conferring significant advantages, including improved solubility, enhanced metabolic stability, and reduced non-specific binding.[6][9][10]

This guide provides a framework for the systematic validation of BCP as a bioisostere, moving from structural comparison and in silico prediction to rigorous in vitro experimental validation. We will explore the causal relationships behind the observed property improvements and provide actionable protocols for researchers in drug discovery.

The Rationale: Structural and Physicochemical Comparison

The fundamental premise of a bioisosteric replacement is that the new scaffold should occupy a similar geometric space to maintain biological activity, while its altered electronic and physical nature should improve drug-like properties.

  • Geometry: The 1,3-disubstituted BCP core presents its substituents with a linear arrangement that closely mimics the 1,4-substitution pattern of a benzene ring.[11] However, the bond distance between the bridgehead carbons in BCP is significantly shorter (approx. 1.85 Å) than the distance across a para-substituted phenyl ring (approx. 2.79 Å).[8] This distinction is critical and must be considered in the context of the target protein's binding pocket. The BCP core is not a perfect geometric mimic, but a functional one that often preserves or enhances activity where the phenyl ring acts primarily as a rigid spacer.[8]

  • Physicochemical Properties: The move from an sp²-hybridized aromatic ring to a strained, sp³-rich aliphatic cage is the primary driver of property modulation.[6] This "escape from flatland" disrupts the efficient crystal lattice packing often associated with planar aromatic molecules, which can dramatically improve aqueous solubility.[7] Furthermore, the high dissociation energy of the sp³ C-H bonds within the BCP cage renders it more resistant to oxidative metabolism compared to the electron-rich phenyl ring.[5]

cluster_0 Structural Comparison cluster_1 Key Property Changes Benzene para-Substituted Benzene BCP 1,3-disubstituted BCP Benzene->BCP Bioisosteric Replacement Aromatic sp² Hybridized Planar π-π Stacking Possible Susceptible to Oxidation Benzene->Aromatic Characterized by Aliphatic sp³ Hybridized 3-Dimensional Disrupts Packing Metabolically Robust BCP->Aliphatic Leads to

Caption: Structural and property shifts from benzene to BCP.

Comparative Performance Data: Case Studies

The theoretical advantages of the BCP core have been substantiated by numerous experimental studies. Replacing a phenyl ring with a BCP moiety has consistently demonstrated the potential to enhance developability parameters, often while maintaining or even increasing biological potency.

A seminal example is the case of Pfizer's γ-secretase inhibitor, Avagacestat (BMS-708,163).[2][7] Replacement of a central p-fluorophenyl ring with a BCP core resulted in an equipotent compound with significantly improved aqueous solubility and passive permeability.[2][7] This translated to a four-fold increase in oral absorption (Cmax and AUC) in mouse models.[2]

Similarly, a BCP-containing analogue of the cancer drug Imatinib showed an over 80-fold increase in thermodynamic solubility compared to the parent compound.[8]

The table below summarizes key experimental data from published matched-pair analyses.

Parent Compound Metric Phenyl Analogue Value BCP Analogue Value Improvement Factor Reference
AvagacestatAq. Solubility (pH 7.4)4 µM174 µM43.5x [12]
AvagacestatCmax (mouse)~5 µM~20 µM~4x [2]
ImatinibTherm. Solubility0.2 µg/mL17 µg/mL85x [8]
DarapladibPermeability (PAMPA)1.8 x 10⁻⁶ cm/s4.1 x 10⁻⁶ cm/s2.3x [7]
BoscalidAq. Solubility (pH 7.4)1.6 µM20.3 µM12.7x [3]
TelmisartanAq. Solubility (pH 7.4)0.1 µM1.7 µM17x [3]
AxitinibKin. Solubility (pH 7.4)0.2 µM10.9 µM54.5x [3]

The Validation Workflow: A Step-by-Step Guide

A robust validation of a BCP for phenyl replacement requires a systematic workflow. This process ensures that decisions are data-driven and that the potential benefits and risks of the substitution are well-understood before committing to more resource-intensive in vivo studies.

A Step 1: Matched Pair Synthesis B Step 2: In Silico Profiling (cLogP, PSA) A->B Characterize C Step 3: Physicochemical Validation (Solubility, LogD, Permeability) B->C Predict & Prioritize D Step 4: In Vitro ADME Profiling (Metabolic Stability, Plasma Protein Binding) C->D Confirm Properties E Step 5: In Vitro Biological Assay (Target Potency & Selectivity) D->E Assess Drug-Like Behavior F Step 6: Decision Gate (Go/No-Go for In Vivo Studies) E->F Evaluate Overall Profile

Caption: The experimental workflow for validating a BCP replacement.

Experimental Protocols

Here we detail the methodologies for the critical experimental validation steps.

Protocol 1: Kinetic Aqueous Solubility Determination via Nephelometry

This assay provides a high-throughput assessment of a compound's solubility, a key parameter improved by BCP incorporation.

Rationale: The causality we are testing is that the 3D structure of the BCP analogue disrupts crystal packing, leading to higher solubility. Nephelometry measures light scattering from precipitated particles as a compound comes out of solution, providing a rapid measure of its kinetic solubility limit.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (both phenyl and BCP analogues) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a concentration gradient.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom assay plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of 1%.

  • Incubation: Shake the assay plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Read the plate on a nephelometer to measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly above the background (baseline) signal of the buffer. Include a poorly soluble (e.g., Amiodarone) and a highly soluble (e.g., Metoprolol) compound as controls to validate the assay run.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the compound's susceptibility to metabolism by key drug-metabolizing enzymes.

Rationale: The BCP core's sp³ C-H bonds are stronger and less electronically accessible than the sp² C-H bonds of a phenyl ring, making them more resistant to oxidative metabolism by cytochrome P450 enzymes. This assay directly quantifies that stability.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M NADPH stock solution and dilute it to create an NADPH-regenerating system solution.

    • Prepare 1 µM working solutions of test compounds (phenyl and BCP analogues) and control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for negative control) in buffer.

  • Incubation:

    • Pre-warm the HLM solution and compound solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system to the HLM solution. Immediately add this mixture to the compound solutions.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Protocol 3: Lipophilicity (LogD) Determination by Shake-Flask Method

This assay measures how a compound partitions between an aqueous and an organic phase, a key determinant of permeability and non-specific binding.

Rationale: The BCP core is typically less lipophilic than a phenyl ring. This reduction in lipophilicity can improve the overall ADME profile. LogD measures this property at a physiologically relevant pH.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.

  • Compound Addition: Add a known amount of the test compound (phenyl or BCP analogue) to a vial containing known volumes of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 3 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the PBS phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]PBS).

Conclusion and Outlook

The bioisosteric replacement of a para-substituted benzene with a 1,3-disubstituted bicyclo[1.1.1]pentane is a powerful and validated strategy in modern drug discovery.[7][13] The evidence overwhelmingly shows that this substitution can lead to dramatic improvements in critical drug-like properties, particularly solubility and metabolic stability, without necessarily sacrificing biological activity.[3][10]

However, the BCP core is not a universal solution. Its smaller size compared to the phenyl ring means it may not be a suitable replacement where the aromatic ring is involved in crucial π-stacking interactions within the binding site.[8] Therefore, the systematic, data-driven validation workflow outlined in this guide is essential. By combining predictive modeling with rigorous, self-validating experimental protocols, researchers can confidently determine when and how to "escape from flatland" and leverage the full potential of the BCP scaffold to design safer, more effective medicines. The continued development of novel synthetic methods will only increase the accessibility and application of this remarkable bioisostere.[5][14]

References

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. PMC - NIH. [Link]

  • a) Synthesis of BCP drug analogues. b) Further functionalization. Reagents and Conditions. ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry - ACS Publications. [Link]

  • β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. PMC - NIH. [Link]

  • Anticancer and analgesic activities of β-caryophyllene (BCP) and... ResearchGate. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. ChemRxiv. [Link]

  • Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. [Link]

  • Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bioisosteres for Benzene. Denmark Group. [Link]

  • Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. PubMed. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • Replacement of the para-phenyl ring with saturated bioisosteres in... ResearchGate. [Link]

  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. [Link]

  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Postgraduate study | Loughborough University. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. ResearchGate. [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • The similarity and difference between 1,3‐disubstituted BCP and... ResearchGate. [Link]

  • Structure of benzene. Unknown Source. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.